Pomalidomide-PEG6-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O10.ClH/c26-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)28(24(18)31)19-4-5-21(29)27-23(19)30;/h1-3,19H,4-17,26H2,(H,27,29,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEFMNTVJQCCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClN3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-PEG6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-PEG6-NH2 hydrochloride is a synthetic ligand-linker conjugate that plays a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the potent immunomodulatory drug (IMiD) Pomalidomide, which serves as a molecular glue to the E3 ubiquitin ligase Cereblon (CRBN). By recruiting CRBN, Pomalidomide redirects the ubiquitin-proteasome system to degrade specific target proteins, a mechanism central to its therapeutic effects and its application in targeted protein degradation. This technical guide provides a comprehensive overview of the core mechanism of action of the Pomalidomide moiety, quantitative data on its interaction with CRBN, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic and protein-degrading functionality of this compound is driven by the Pomalidomide component. Pomalidomide acts as a "molecular glue," binding to the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN)[1][2]. This binding event allosterically modifies the substrate-binding pocket of CRBN, inducing the recruitment of neo-substrate proteins that are not the natural targets of this E3 ligase[1][2].
The primary neo-substrates of the Pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[3][4]. Once recruited to the CRL4-CRBN complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome[3][4].
The degradation of IKZF1 and IKZF3 has two major downstream consequences:
-
Direct Anti-proliferative and Pro-apoptotic Effects in Myeloma Cells: The depletion of IKZF1 and IKZF3 leads to the downregulation of key survival factors for multiple myeloma cells, including Interferon Regulatory Factor 4 (IRF4) and c-Myc[2][3]. The reduction of these critical transcription factors results in cell cycle arrest and apoptosis of malignant cells[2].
-
Immunomodulatory Effects: The degradation of IKZF1 and IKZF3 in immune cells, particularly T cells, leads to an enhanced immune response. This includes increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which stimulates the proliferation and cytotoxic activity of T cells and Natural Killer (NK) cells against tumor cells[1][][6].
The PEG6 linker and the terminal primary amine (NH2) in this compound do not directly participate in this core mechanism. Instead, they provide a flexible spacer and a reactive handle for covalent conjugation to a ligand that binds to a specific protein of interest, thereby creating a PROTAC[7]. This bifunctional molecule can then recruit the target protein to the CRBN E3 ligase for degradation.
Quantitative Data
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |
| Pomalidomide | ~157 nM | ~1-2 µM | Competitive Titration, Competitive Binding Assay | [8] |
Table 2: Degradation of IKZF1 and IKZF3 by Pomalidomide Analogs
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide Analog | IKZF1 (Ikaros) | MM.1S | 19 | >95 | [9] |
| Pomalidomide Analog | IKZF3 (Aiolos) | MM.1S | 8.7 | >95 | [2] |
Note: DC50 is the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation.
Experimental Protocols
Cereblon Binding Assay (Competitive Fluorescence Polarization)
This protocol describes a method to determine the binding affinity of a compound to the CRBN-DDB1 complex.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide (B1683933) probe (e.g., Cy5-thalidomide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Pomalidomide (as a positive control)
-
This compound (test compound)
-
Black, low-binding 96-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a serial dilution of Pomalidomide as a positive control.
-
In a 96-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.
-
Add the fluorescently labeled thalidomide probe to all wells at a fixed concentration.
-
Initiate the binding reaction by adding the recombinant CRBN-DDB1 complex to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value.
Western Blot for IKZF1/IKZF3 Degradation
This protocol is used to assess the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in a cell line (e.g., multiple myeloma cell line MM.1S) upon treatment with the test compound.
Materials:
-
MM.1S cells
-
This compound (or a PROTAC synthesized with it)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Culture MM.1S cells to the desired density. Treat cells with various concentrations of the test compound or DMSO for a specified time (e.g., 6 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
-
Analysis: Quantify the band intensities for IKZF1 and IKZF3 and normalize them to the loading control (β-actin) to determine the extent of degradation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying Pomalidomide-based molecules.
Caption: Pomalidomide binds to CRBN, leading to the recruitment and ubiquitination of IKZF1/3, followed by their proteasomal degradation. This results in the downregulation of IRF4 and c-Myc, ultimately causing apoptosis and cell cycle arrest in myeloma cells.
Caption: In immune cells, Pomalidomide-mediated degradation of IKZF1/3 relieves the suppression of IL-2 and IFN-γ production, leading to enhanced T cell and NK cell activation and proliferation, which contributes to the anti-tumor immune response.
Caption: A typical experimental workflow for developing a PROTAC using this compound, from synthesis to in vivo efficacy studies.
References
- 1. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Strategic Role of the PEG6 Linker in Pomalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins. Pomalidomide (B1683931), a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone of many PROTAC designs. The linker connecting pomalidomide to the target protein ligand is a critical determinant of a PROTAC's efficacy. This in-depth technical guide focuses on the role of the polyethylene (B3416737) glycol 6 (PEG6) linker in pomalidomide-based PROTACs, providing a comprehensive overview of its impact on physicochemical properties, ternary complex formation, and degradation efficiency. This guide includes comparative quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to aid researchers in the rational design and evaluation of novel PROTACs.
Introduction: The Centrality of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for the ubiquitination of the POI and its subsequent degradation by the 26S proteasome. The linker is not a passive spacer but an active component that influences the overall properties and efficacy of the PROTAC.
Pomalidomide-based PROTACs recruit the CRBN E3 ligase complex. The choice of linker in these PROTACs is paramount, affecting:
-
Physicochemical Properties: The linker's composition impacts solubility, cell permeability, and metabolic stability.
-
Ternary Complex Formation: The length, flexibility, and chemical nature of the linker dictate the geometry and stability of the POI-PROTAC-CRBN ternary complex.
-
Degradation Efficacy: Optimal linker design is crucial for achieving potent and maximal degradation of the target protein, as measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
The PEG6 Linker: Properties and Advantages
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable characteristics. A PEG6 linker, consisting of six ethylene (B1197577) glycol units, offers a specific set of properties:
-
Hydrophilicity: The ether oxygens in the PEG chain impart hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1]
-
Flexibility: The rotatable bonds in the PEG backbone provide conformational flexibility, allowing the PROTAC to adopt an optimal orientation for the formation of a productive ternary complex.
-
Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility and low immunogenicity, which are advantageous for therapeutic applications.
-
Tunable Length: PEG linkers can be synthesized with varying numbers of ethylene glycol units, allowing for the systematic optimization of linker length.
The PEG6 linker represents a mid-length flexible linker that can effectively span the distance between many target proteins and the CRBN E3 ligase without the excessive flexibility that can sometimes be detrimental with longer PEG chains.
Data Presentation: Comparative Analysis of Linker Performance
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker composition and length on their degradation efficiency.
Table 1: Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | PEG | 10 | 1.1 | ~90 | Mino |
| PROTAC 2 | PEG | 13 | 0.8 | ~95 | Mino |
| RC-1 | PEG6 | Not specified | 6.6 | >90 | MOLM-14 |
| PROTAC 3 | Alkyl | 6 | 0.025 | >95 | Not Specified |
Data synthesized from published literature.[2][3]
Observation: For BTK-targeting PROTACs, both PEG and alkyl linkers can yield potent degraders. A slight increase in PEG linker length from 10 to 13 atoms resulted in improved maximal degradation. The PEG6-containing PROTAC RC-1 demonstrated potent degradation in the low nanomolar range.
Table 2: Pomalidomide-Based PROTACs Targeting Bromodomain-Containing Protein 4 (BRD4)
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | PEG | Not specified | <1 | >95 | RS4;11 |
| Compound 21 | Alkyl | Not applicable | 41.8 (BD1 IC50) | Effective Degradation | THP-1 |
| PROTAC A | PEG | 4 | 0.005 | >95 | Not Specified |
| PROTAC B | Alkyl | 6 (atoms) | 0.025 | >95 | Not Specified |
Data synthesized from published literature.[4]
Observation: In the context of BRD4 degradation, both PEG and alkyl linkers have been successfully employed to create highly potent PROTACs with sub-nanomolar to low nanomolar DC50 values. This highlights that the optimal linker is target-dependent and requires empirical validation.
Signaling Pathway and Experimental Workflow
Signaling Pathway: Pomalidomide-Based PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a pomalidomide-based PROTAC, from ternary complex formation to proteasomal degradation of the target protein.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel pomalidomide-based PROTAC.
Experimental Protocols
Synthesis of a Pomalidomide-PEG6-Warhead PROTAC (General Protocol)
This protocol describes a general approach for synthesizing a pomalidomide-based PROTAC with a PEG6 linker, typically involving the coupling of a pomalidomide-linker intermediate with a warhead targeting the protein of interest.
Materials:
-
Pomalidomide-PEG6-amine or Pomalidomide-PEG6-carboxylic acid
-
Warhead with a complementary reactive group (e.g., carboxylic acid or amine)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
-
Analytical instruments (NMR, LC-MS, HPLC)
Procedure:
-
Preparation of Pomalidomide-Linker Intermediate: Synthesize or procure a pomalidomide derivative with a PEG6 linker terminating in a reactive functional group (e.g., amine or carboxylic acid).
-
Activation of Carboxylic Acid: If coupling an amine-containing component with a carboxylic acid-containing component, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated carboxylic acid solution, add a solution of the amine-containing component (1.2 eq) in anhydrous DMF. Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Western Blot for Protein Degradation Assessment
This protocol details the steps to quantify the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol provides a framework for assessing the formation and stability of the POI-PROTAC-CRBN ternary complex using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Recombinant purified target protein (POI)
-
Recombinant purified CRBN E3 ligase complex
-
PROTAC compound
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the CRBN E3 ligase complex onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).
-
Binary Interaction Analysis (PROTAC to CRBN): Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to determine the binary binding affinity (KD).
-
Binary Interaction Analysis (PROTAC to POI): Immobilize the POI on a separate flow cell and inject the PROTAC to determine its binary binding affinity to the target protein.
-
Ternary Complex Formation Analysis: In a separate experiment, inject a constant, near-saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized CRBN surface.
-
Data Analysis: The increase in binding response in the presence of the POI compared to the PROTAC alone indicates the formation of the ternary complex. Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to CRBN to its affinity in the presence of the POI. A cooperativity factor greater than 1 indicates positive cooperativity, suggesting that the binding of the POI enhances the affinity of the PROTAC for CRBN, leading to a more stable ternary complex.[5]
Conclusion
The PEG6 linker plays a multifaceted and critical role in the design of effective pomalidomide-based PROTACs. Its inherent hydrophilicity, flexibility, and defined length contribute significantly to the overall physicochemical properties and biological activity of the resulting molecule. While the optimal linker is always dependent on the specific target protein and warhead, the PEG6 linker often provides a favorable balance of properties that facilitates the formation of a stable and productive ternary complex, leading to potent and efficient protein degradation. The systematic evaluation of a range of linker lengths and compositions, including PEG6, using the detailed experimental protocols outlined in this guide, is essential for the rational design and optimization of next-generation protein degraders.
References
Pomalidomide as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931) is a third-generation immunomodulatory drug (IMiD), a chemical analog of thalidomide (B1683933), with significant therapeutic efficacy in treating relapsed and refractory multiple myeloma.[1] Its primary mechanism of action is centered on its function as a "molecular glue." Pomalidomide binds with high affinity to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1][2] This binding event redirects the substrate specificity of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1][3] Consequently, this leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5]
The degradation of these transcription factors initiates a cascade of downstream events, including potent anti-proliferative and pro-apoptotic effects on myeloma cells and significant immunomodulatory impacts on the tumor microenvironment.[1][4] This guide provides a comprehensive technical overview of pomalidomide's role as a Cereblon E3 ligase ligand, detailing its mechanism of action, quantitative interaction data, and key experimental protocols for its investigation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide functions by coopting the cell's natural protein disposal machinery. The CRL4-CRBN complex is an E3 ubiquitin ligase that tags proteins for degradation by the proteasome. Pomalidomide binds to a specific pocket in CRBN, altering its surface so that it can recognize and bind to proteins it normally would not, such as IKZF1 and IKZF3.[2][6] This drug-induced proximity leads to the polyubiquitination of Ikaros and Aiolos, marking them for destruction by the 26S proteasome.[1][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-PEG6-NH2 Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the structural features, chemical properties, and functional applications of Pomalidomide-PEG6-NH2 hydrochloride. As a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), this molecule incorporates the highly potent E3 ubiquitin ligase ligand, pomalidomide (B1683931), connected to a terminal amine via a six-unit polyethylene (B3416737) glycol (PEG) linker. This document offers a detailed analysis of its molecular structure, physicochemical properties, and its crucial role in targeted protein degradation. Furthermore, it outlines plausible experimental protocols for its synthesis and characterization, and visualizes key molecular and procedural information through structured diagrams.
Introduction
This compound is a synthetic E3 ligase ligand-linker conjugate integral to the advancement of PROTAC technology.[1][2] PROTACs are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2] They consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. Pomalidomide serves as a potent ligand for the Cereblon (CRBN) E3 ligase.[1][3] The PEG6 linker in this conjugate provides a flexible chain of appropriate length to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, a critical step for subsequent ubiquitination and degradation of the target protein. The terminal primary amine hydrochloride provides a reactive handle for conjugation to a target protein ligand.
Structural Features and Chemical Properties
This compound is comprised of three key moieties: the pomalidomide headgroup, a hexaethylene glycol (PEG6) linker, and a terminal primary amine, which is supplied as a hydrochloride salt.
-
Pomalidomide Moiety: A derivative of thalidomide, pomalidomide is a potent binder to the Cereblon (CRBN) E3 ubiquitin ligase.[3] Its structure is characterized by a glutarimide (B196013) ring and a 4-aminoisoindoline-1,3-dione core.[3]
-
PEG6 Linker: The six-unit polyethylene glycol linker is a flexible, hydrophilic chain that connects the pomalidomide moiety to the terminal amine. The length and flexibility of the PEG linker are crucial for optimizing the formation of the ternary complex in a PROTAC.
-
Amine Hydrochloride Group: The terminal primary amine serves as a versatile chemical handle for conjugation with a ligand for a target protein, typically through amide bond formation with a carboxylic acid. The hydrochloride salt form enhances stability and solubility.
Below is a visual representation of the chemical structure of this compound.
Caption: Molecular components of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2341841-01-6 | [1] |
| Molecular Formula | C25H36ClN3O10 | [1] |
| Molecular Weight | 574.02 g/mol | [1] |
| Appearance | Light yellow to brown oil or solid powder | [1][2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | -20°C, sealed, away from moisture and light | [1] |
Role in PROTAC Development
This compound is a critical building block for the synthesis of PROTACs that recruit the Cereblon E3 ligase. The general mechanism of action for a PROTAC synthesized using this linker conjugate is depicted in the signaling pathway diagram below.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
While specific, proprietary synthesis and characterization protocols for commercially available this compound are not publicly disclosed, the following sections outline plausible and generally accepted methodologies for its preparation and quality control based on established chemical principles for similar molecules.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process, beginning with the appropriate starting materials. A generalized synthetic workflow is presented below.
References
An In-Depth Technical Guide to Ternary Complex Formation with Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Pomalidomide, an immunomodulatory imide drug (IMiD), is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2]
This technical guide focuses on the formation of the pivotal ternary complex—comprising the target protein, a Pomalidomide-based PROTAC, and the CRBN E3 ligase—using a well-characterized BRD4-degrading PROTAC, dBET1 , as a representative example. Pomalidomide-PEG6-NH2 serves as a versatile building block for the synthesis of such PROTACs, where the PEG6 linker provides the necessary spacing and physicochemical properties to facilitate an efficient ternary complex formation, and the terminal amine (NH2) allows for straightforward conjugation to a POI-binding ligand.[3]
The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[2] Understanding the biophysical and cellular dynamics of this complex is therefore critical for the rational design and optimization of novel protein degraders. This guide provides an in-depth overview of the core principles, quantitative data, and detailed experimental protocols for studying ternary complex formation mediated by Pomalidomide-based PROTACs.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of a Pomalidomide-based PROTAC, such as dBET1, involves inducing proximity between the target protein (BRD4) and the CRBN E3 ligase. This process can be dissected into several key steps, culminating in the degradation of the target protein and subsequent downstream biological effects.
The PROTAC molecule, featuring a Pomalidomide moiety, first engages with the CRBN E3 ligase complex. Concurrently, the other end of the PROTAC, which in the case of dBET1 is a JQ1 analog, binds to the bromodomain of the target protein, BRD4.[4][5] This dual binding brings BRD4 into close proximity with the E3 ligase, forming a ternary complex.[2] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[4] A crucial downstream consequence of BRD4 degradation is the transcriptional suppression of the oncogene MYC.[5][6]
Figure 1. PROTAC Mechanism of Action.
Data Presentation: Quantitative Analysis of Ternary Complex Formation and Degradation
The efficacy of a PROTAC is determined by several key quantitative parameters that describe its binding affinities, ability to form a ternary complex, and its efficiency in inducing protein degradation. The following tables summarize representative data for the BRD4-targeting PROTAC dBET1.
Table 1: Binary and Ternary Complex Binding Affinities
| Interaction | Assay Method | Binding Affinity (Kd) | Reference |
| dBET1 to CRBN | TR-FRET | ~18 nM | [7] |
| dBET1 to BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | 4.4 ± 1.0 nM (in ternary complex) | [8] |
| VHL to MZ1-BRD4 complex | Isothermal Titration Calorimetry (ITC) | 67 ± 8 nM (binary) | [8] |
Table 2: Cellular Degradation Potency and Efficacy
| Cell Line | Target Protein | Degradation Parameter | Value | Reference |
| MV4;11 (AML) | BRD4 | DC50 | <100 nM | [4] |
| MM.1S (Multiple Myeloma) | BRD4 | Dmax | >90% at 100 nM | [9] |
| MDA-MB-468 (TNBC) | BRD4 | DC50 | 50 nM | [10] |
| Kasumi-1 (AML) | BRD4 | DC50 | <1 µM | [11] |
| NB4 (APL) | BRD4 | DC50 | <1 µM | [11] |
| THP-1 (AML) | BRD4 | DC50 | <1 µM | [11] |
Table 3: Downstream Effects on c-Myc
| Cell Line | Treatment | Effect on c-Myc | Reference |
| MV4;11 (AML) | 250 nM dBET1 (2h) | Significant protein downregulation | [4] |
| LS174t (Colorectal Cancer) | 1 µM dBET1 (24h) | Complete loss of protein | [6] |
| THP-1 (AML) | 0.81 µM (IC50) | Suppression of c-Myc | [5][12] |
Experimental Protocols: A Guide to Characterizing Ternary Complex Formation
A multi-faceted approach employing various biophysical and cell-based assays is essential for a thorough characterization of Pomalidomide-based PROTACs. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinities of binary and ternary complexes.[13][14]
Figure 2. SPR Workflow for Ternary Complex Analysis.
Objective: To determine the binding affinities (Kd) and kinetics (ka, kd) of the binary interactions (PROTAC-CRBN, PROTAC-Target) and the ternary complex (CRBN-PROTAC-Target), and to calculate the cooperativity factor (α).
Materials:
-
Recombinant purified His-tagged CRBN/DDB1 complex
-
Recombinant purified target protein (e.g., BRD4)
-
Pomalidomide-based PROTAC (e.g., dBET1)
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5 or Ni-NTA)
-
SPR running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization:
-
Immobilize the His-tagged CRBN/DDB1 complex onto a Ni-NTA sensor chip via its His-tag. Alternatively, use amine coupling to immobilize CRBN on a CM5 chip.[15]
-
-
Binary Interaction Analysis (PROTAC-CRBN):
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to measure the binding kinetics.
-
Regenerate the sensor surface between injections according to the manufacturer's instructions.
-
Fit the data to a 1:1 binding model to determine the Kd.
-
-
Ternary Complex Analysis:
-
To measure the binding of the target protein to the pre-formed PROTAC-CRBN complex, inject a constant, saturating concentration of the target protein mixed with varying concentrations of the PROTAC over the CRBN-coated surface.
-
Alternatively, pre-incubate the PROTAC and target protein before injection.
-
Fit the data to a suitable binding model to determine the Kd for the ternary complex.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = Kd (binary PROTAC-CRBN) / Kd (ternary complex). An α > 1 indicates positive cooperativity.
-
Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Confirmation
Co-IP is a gold-standard technique to verify the formation of the ternary complex within a cellular context.[14][16]
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. benchchem.com [benchchem.com]
Pomalidomide-PEG6-NH2 hydrochloride chemical properties and stability
An In-depth Technical Guide to Pomalidomide-PEG6-NH2 Hydrochloride: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a critical resource for researchers and professionals involved in drug discovery and development.
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates the pomalidomide (B1683931) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a six-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, enabling conjugation to a target protein ligand.[1][2]
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 2341841-01-6 | [1][2] |
| Molecular Formula | C25H36ClN3O10 | [1][2] |
| Molecular Weight | 574.02 g/mol | [1][2] |
| Appearance | Light yellow to brown oil or solid powder | [1][2] |
| Purity | ≥98% | [2] |
| Solubility | DMSO: 125 mg/mL (217.76 mM) | [1][2] |
Note: Ultrasonic assistance may be required for complete dissolution in DMSO. Hygroscopic DMSO can negatively impact solubility.[1]
Stability and Storage Recommendations
Proper storage and handling are paramount to maintaining the integrity and activity of this compound. The following table outlines the recommended conditions.
| Condition | Recommendation | Reference |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical. | [1][2] |
| Storage (Solid) | Store at -20°C in a dry, dark place, sealed from moisture and light. | [1][2] |
| Shelf Life (Solid) | At least 12 months when stored properly at -20°C. | [2] |
| Stock Solution | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | [1] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions upon preparation.[1]
Mechanism of Action in PROTAC Technology
Pomalidomide is a well-established immunomodulatory drug (IMiD) that functions by binding to the Cereblon (CRBN) protein, a component of the Cullin-RING E3 ubiquitin ligase complex.[3] In the context of a PROTAC, the pomalidomide moiety of this compound serves to recruit this E3 ligase.
The core mechanism involves:
-
Ternary Complex Formation: The PROTAC, formed by conjugating Pomalidomide-PEG6-NH2 to a target protein ligand, facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.
-
Ubiquitination: Once in proximity, the E3 ligase transfers ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the cell's native protein disposal system, the proteasome.[2][]
This targeted protein degradation strategy allows for the selective elimination of disease-causing proteins. Pomalidomide itself has pleiotropic effects, including direct anti-tumor activity, anti-angiogenic properties, and immunomodulatory effects through the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5]
Caption: Pomalidomide-PROTAC signaling pathway.
Experimental Protocols
The following sections provide standardized methodologies for assessing the critical chemical properties of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of the compound.
Objective: To quantify the purity of this compound by separating it from any impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO or ACN/water mixture) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
Caption: Workflow for HPLC purity assessment.
Solubility Assessment
This protocol describes a method to determine the solubility of the compound in various solvents.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent.
Materials:
-
This compound sample
-
A range of solvents (e.g., DMSO, water, ethanol, PBS)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Procedure:
-
Preparation: Weigh 1-5 mg of the compound into a series of vials.
-
Solvent Addition: Add a small, precise volume of the first solvent to a vial (e.g., 100 µL).
-
Dissolution: Vortex the vial vigorously for 2-5 minutes. Visually inspect for undissolved solid.
-
Titration: If the solid is fully dissolved, add another small aliquot of the compound and repeat step 3. If the solid is not dissolved, add small, incremental volumes of the solvent, vortexing after each addition, until the solid dissolves completely.
-
Equilibration: Allow the solution to equilibrate at room temperature for at least 2 hours to check for precipitation.
-
Calculation: Record the final volume of solvent and the total mass of compound to calculate the solubility in mg/mL or mM.
-
Repeat: Repeat the procedure for each solvent to be tested.
Caption: Workflow for solubility assessment.
References
The Rise of Pomalidomide: From Thalidomide Analog to a Cornerstone of PROTAC Technology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a chemical analog of thalidomide (B1683933), has carved a significant niche in therapeutic applications, particularly in oncology.[1][2][3] Initially developed as a more potent immunomodulatory drug (IMiD) with enhanced anti-myeloma and anti-inflammatory properties, its journey has taken a pivotal turn with the advent of Proteolysis Targeting Chimeras (PROTACs).[1][4] The discovery that Pomalidomide exerts its therapeutic effects by binding to the E3 ubiquitin ligase Cereblon (CRBN) was a landmark finding that unlocked its potential far beyond its initial indications.[5][6][7] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and development of Pomalidomide as a fundamental building block in the rapidly evolving field of targeted protein degradation.
From a Thalidomide Analog to a Cereblon Ligand
The story of Pomalidomide begins with its predecessor, thalidomide. While notorious for its teratogenic effects, thalidomide was later found to possess anti-angiogenic and anti-inflammatory properties, leading to its use in treating multiple myeloma.[2][8] This spurred the development of more potent and safer analogs, leading to the synthesis of Pomalidomide (3-amino-thalidomide).[1][2]
A pivotal breakthrough came with the identification of Cereblon (CRBN) as the primary target of thalidomide and its analogs.[6][7] CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[9] Pomalidomide binds to CRBN, effectively "hijacking" the E3 ligase machinery.[5][10] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neo-substrates" that are not the natural targets of this E3 ligase.[5][11]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of Pomalidomide, both as a standalone therapeutic and as a PROTAC building block, revolves around its interaction with CRBN. This interaction initiates a cascade of events leading to the degradation of specific target proteins.
The Signaling Pathway
Pomalidomide's binding to CRBN induces the degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][12] The degradation of these factors leads to the downregulation of their downstream targets, including interferon regulatory factor 4 (IRF4) and the proto-oncogene c-Myc.[5][6] This cascade ultimately results in anti-proliferative and pro-apoptotic effects in cancer cells, particularly multiple myeloma.[5] Furthermore, Pomalidomide exhibits immunomodulatory effects by enhancing the activity of T cells and Natural Killer (NK) cells and modulating the production of cytokines like TNF-α.[5]
Caption: Pomalidomide-mediated degradation pathway.
Pomalidomide as a PROTAC Building Block
The ability of Pomalidomide to recruit CRBN made it an ideal E3 ligase ligand for the development of PROTACs. PROTACs are heterobifunctional molecules consisting of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like Pomalidomide), and a linker connecting the two.[13][14] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[15][16]
The amino group on the phthalimide (B116566) ring of Pomalidomide provides a convenient and versatile attachment point for the linker, which is often directed away from the CRBN binding interface, allowing for flexibility in PROTAC design without compromising E3 ligase engagement.[9]
Quantitative Data
The efficacy of Pomalidomide and Pomalidomide-based PROTACs is quantified by several key parameters, including binding affinity to CRBN (Kd, IC50), and the potency and extent of target protein degradation (DC50, Dmax).
Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[17] | 153.9 nM, ~2 µM, 1.2 µM, ~3 µM[18][19][20] | Competitive Titration, Competitive Binding Assay[17][18] |
| Lenalidomide | ~178 nM[17] | 268.6 nM[20] | Competitive Titration[17] |
| Thalidomide | ~250 nM[17] | 347.2 nM[20] | Competitive Titration[17] |
Note: IC50 and Kd values can vary depending on the specific experimental conditions.
Table 2: Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line |
| Compound 16 | EGFR | - | 96% | A549 |
| ZQ-23 | HDAC8 | 147 nM | 93% | - |
| KP-14 | KRAS G12C | ~1.25 µM | - | NCI-H358 |
Data synthesized from published literature.[15][21][22]
Experimental Protocols
The development and characterization of Pomalidomide-based PROTACs rely on a series of well-defined experimental protocols.
Synthesis of Pomalidomide-C5-Azide: A Key Intermediate
A common strategy for synthesizing Pomalidomide-based PROTACs involves the use of a Pomalidomide derivative functionalized with a linker terminating in a reactive group, such as an azide (B81097). This allows for efficient "click chemistry" conjugation to a POI-binding ligand.[10][13]
Protocol: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [13]
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the product.
Protocol: Synthesis of Pomalidomide-C5-Azide [13]
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.
Caption: Synthetic workflow for a Pomalidomide-based PROTAC.
Cereblon Binding Assays
Confirming the interaction between a Pomalidomide-based PROTAC and CRBN is crucial. Several biophysical and biochemical assays are employed for this purpose.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [18][23]
-
Principle: This assay measures the binding of a test compound to CRBN by its ability to displace a fluorescently labeled tracer ligand.
-
Reagents: His-tagged CRBN/DDB1 complex, Tb-anti-His antibody (donor), fluorescently labeled tracer ligand (e.g., thalidomide derivative), and test compounds.
-
Procedure:
-
Add a constant concentration of His-CRBN/DDB1 and Tb-anti-His antibody to the wells of a microplate.
-
Add the fluorescent tracer to the wells.
-
Add serial dilutions of the test compound (e.g., Pomalidomide).
-
Incubate to allow binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader.
-
-
Data Analysis: The decrease in the FRET signal is plotted against the test compound concentration to determine the IC50 value.
Protocol: Competitive Binding Assay [18][19]
-
Principle: This method uses an immobilized thalidomide analog to capture CRBN from a cell lysate or with a purified protein. The ability of a test compound to inhibit this interaction is quantified.
-
Reagents: Thalidomide-analog-conjugated affinity beads, cell lysate or purified CRBN-DDB1 complex, and test compounds.
-
Procedure:
-
Pre-incubate the cell lysate or purified protein with varying concentrations of the test compound.
-
Add the thalidomide-analog affinity beads and incubate.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
Analyze the eluate for the presence of CRBN by immunoblotting.
-
-
Data Analysis: The intensity of the CRBN band is quantified and plotted against the test compound concentration to determine the IC50 value.
Protein Degradation Assays
The ultimate goal of a PROTAC is to induce the degradation of the target protein. Western blotting is the gold standard for quantifying this degradation.
Protocol: Western Blot for Target Protein Degradation [10][16][24]
-
Cell Culture and Treatment:
-
Plate cells of interest and allow them to adhere.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
-
Compare the levels in PROTAC-treated cells to the vehicle control to determine the extent of degradation (Dmax) and the concentration required for 50% degradation (DC50).
-
Caption: Preclinical evaluation workflow for a novel PROTAC.
Conclusion
Pomalidomide's evolution from a thalidomide analog to a premier E3 ligase ligand for PROTAC development exemplifies a remarkable journey in drug discovery. Its well-characterized interaction with CRBN provides a robust and versatile platform for inducing the degradation of a wide array of protein targets, including those previously considered "undruggable." The continued exploration of linker chemistry and the development of novel Pomalidomide-based PROTACs hold immense promise for the future of targeted protein degradation and the development of new therapeutics for a multitude of diseases.
References
- 1. damatolab.com [damatolab.com]
- 2. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 3. Pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Pomalidomide's Affinity for Cereblon: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the binding affinity of pomalidomide (B1683931) to the Cereblon (CRBN) E3 ubiquitin ligase, a critical interaction for the development of targeted protein degraders. While specific quantitative binding data for Pomalidomide-PEG6-NH2 hydrochloride is not extensively available in public literature, its utility is founded on the well-characterized, high-affinity interaction of its parent molecule, pomalidomide, with CRBN.[1] This document details the binding characteristics of pomalidomide, outlines the experimental methodologies used to quantify this interaction, and illustrates the key signaling pathways involved.
Quantitative Binding Affinity of Pomalidomide to Cereblon
The binding of pomalidomide to Cereblon is a pivotal event that initiates the recruitment of neosubstrate proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4-CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] The affinity of this interaction has been measured using various biophysical and biochemical assays, with results consistently demonstrating a high-affinity binding in the nanomolar to low micromolar range.
| Parameter | Value | Assay Method | Reference |
| Dissociation Constant (Kd) | ~157 nM | Competitive Titration / Isothermal Titration Calorimetry (ITC) | [1][2][4] |
| 12.5 µM | Isothermal Titration Calorimetry (ITC) | [5] | |
| 55 ± 1.8 μM | Solution NMR spectroscopy | [5] | |
| Inhibitory Concentration (IC50) | ~1-2 µM | Competitive Binding Assay (in U266 cell extracts) | [6] |
| 1.2 µM | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | [1] | |
| 153.9 nM | Fluorescence Polarization | [7] | |
| ~2 µM | Competitive Binding Assay | [1] | |
| ~3 µM | Competitive Titration | [1] | |
| Inhibition Constant (Ki) | 2.1 µM | Fluorescence Resonance Energy Transfer (FRET)-based competition assay | [5] |
| 156.60 nM | Fluorescence Polarization | [8] |
Experimental Protocols
The determination of pomalidomide's binding affinity to Cereblon relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (pomalidomide) to a protein (Cereblon), allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[2]
Protocol Outline: [2]
-
Sample Preparation:
-
Recombinant human Cereblon (CRBN) in complex with DDB1 is expressed and purified.
-
The protein is extensively dialyzed against an ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
The final protein concentration is determined by UV-Vis spectrophotometry at 280 nm.
-
Pomalidomide is dissolved in the final dialysis buffer at a concentration approximately 10-fold higher than the protein concentration.
-
-
ITC Experiment:
-
The purified CRBN-DDB1 complex is loaded into the sample cell of the calorimeter.
-
Pomalidomide solution is loaded into the injection syringe.
-
A series of small injections of the pomalidomide solution into the sample cell is performed.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The binding isotherm is then fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the proximity between a donor and an acceptor fluorophore. In the context of CRBN binding, a terbium-labeled anti-His antibody (donor) binds to a His-tagged CRBN/DDB1 complex, and a fluorescently labeled tracer ligand (acceptor) also binds to CRBN. When a test compound like pomalidomide displaces the tracer, the FRET signal decreases.[1]
Protocol Outline: [1]
-
Reagent Preparation:
-
Prepare a solution of His-tagged CRBN/DDB1 complex.
-
Prepare a solution of Tb-anti-His antibody.
-
Prepare a solution of a fluorescently labeled tracer ligand (e.g., a thalidomide (B1683933) derivative).
-
Prepare serial dilutions of pomalidomide.
-
-
Assay Procedure:
-
Add a constant concentration of His-CRBN/DDB1 and Tb-anti-His antibody to the wells of a microplate.
-
Add the fluorescent tracer to the wells.
-
Add the serial dilutions of pomalidomide.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Measurement and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Plot the decrease in the FRET signal against the concentration of pomalidomide to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. A fluorescently labeled thalidomide probe will tumble rapidly in solution, resulting in low polarization. When bound to the larger CRBN-DDB1 complex, its tumbling slows, and polarization increases. Pomalidomide competes with the probe, causing a decrease in polarization.[7][8]
Protocol Outline: [8]
-
Reagent Preparation:
-
Prepare serial dilutions of pomalidomide in an assay buffer.
-
Prepare a solution of the CRBN-DDB1 complex.
-
Prepare a solution of a fluorescently labeled thalidomide probe.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted pomalidomide.
-
Add the CRBN-DDB1 complex to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature.
-
Add the fluorescently labeled thalidomide probe to all wells.
-
Incubate further, protected from light.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Affinity Pull-Down Assay
This method utilizes immobilized thalidomide or a derivative to capture CRBN from a cell lysate or with a purified protein. The ability of pomalidomide to inhibit this interaction is then quantified.[1][9]
-
Reagent Preparation:
-
Prepare thalidomide-analog-conjugated affinity beads.
-
Prepare cell lysate (e.g., from U266 myeloma cells) or purified CRBN-DDB1 complex.
-
Prepare varying concentrations of pomalidomide.
-
-
Assay Procedure:
-
Pre-incubate the cell lysate or purified protein with the varying concentrations of pomalidomide.
-
Add the thalidomide-analog affinity beads to the mixture and incubate.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
-
Data Analysis:
-
Analyze the eluate for the presence of CRBN and DDB1 by immunoblotting. A decrease in the amount of pulled-down CRBN in the presence of pomalidomide indicates competitive binding.
-
Signaling Pathways and Experimental Workflows
The interaction between pomalidomide and Cereblon initiates a cascade of events with significant therapeutic implications, particularly in multiple myeloma.
Caption: Pomalidomide binds to CRBN, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of neosubstrates IKZF1 and IKZF3, leading to downstream anti-myeloma effects and T-cell activation.[2][3][10]
Caption: A generalized experimental workflow for determining the binding affinity of pomalidomide to the Cereblon-DDB1 complex using common biophysical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Pomalidomide-PEG6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (the "warhead"), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By inducing the formation of a ternary complex between the target protein and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently incorporated into PROTAC design.[3][4] Pomalidomide-PEG6-NH2 hydrochloride is a versatile building block that provides both the CRBN-recruiting moiety and a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine. This ready-to-use intermediate simplifies the synthesis of PROTACs by allowing for a straightforward coupling reaction with a warhead containing a carboxylic acid functional group.
This document provides a detailed protocol for the synthesis of a PROTAC using this compound and a generic carboxylic acid-containing warhead, as well as methods for the characterization and evaluation of the resulting PROTAC.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome pathway. The pomalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the warhead binds to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of this compound with a generic warhead containing a carboxylic acid functional group (Warhead-COOH) using HATU as a coupling agent and DIPEA as a base.
Materials and Reagents:
-
This compound
-
Warhead-COOH (Protein of Interest Ligand with a carboxylic acid)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for column chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
To a solution of Warhead-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Add the Pomalidomide-PEG6-NH amine solution to the activated warhead solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent gradient (e.g., 0-10% Methanol in DCM) to afford the desired PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot for Protein Degradation
This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials and Reagents:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or bortezomib, as a negative control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the synthesized PROTAC for a desired period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with the PROTAC and a proteasome inhibitor).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
| PROTAC Example | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| dBET1 | BRD4 | MV4;11 | ~30 | >98 | [5] |
| Compound 21 | BRD4 | THP-1 | - | >90 at 1 µM | [6] |
| KP-14 | KRAS G12C | NCI-H358 | ~1250 | - | |
| Compound 16 | EGFR | A549 | - | 96 at 72h | |
| ZQ-23 | HDAC8 | - | 147 | 93 |
Table 1: Examples of Pomalidomide-Based PROTACs and their Degradation Activity. Note: The specific linker and warhead for each example may differ.
Conclusion
This compound is a valuable and convenient building block for the synthesis of pomalidomide-based PROTACs. The straightforward amide coupling protocol described herein allows for the efficient generation of novel protein degraders. The subsequent evaluation of these PROTACs for their ability to induce target protein degradation is a critical step in the drug discovery process. The provided protocols offer a solid foundation for researchers to design, synthesize, and evaluate their own pomalidomide-based PROTACs for a wide range of protein targets.
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-PEG6-NH2 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG6-NH2 hydrochloride is a synthetic, bifunctional molecule that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1] It consists of a pomalidomide (B1683931) moiety, which acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 6-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine (-NH2) group.[1] This terminal amine allows for straightforward conjugation to a ligand designed to bind a specific protein of interest (POI).
The resulting PROTAC hijacks the cell's native ubiquitin-proteasome system (UPS) to induce the selective degradation of the target protein.[2][3] This technology offers a powerful strategy for therapeutic intervention, particularly for targeting proteins previously considered "undruggable" by traditional small-molecule inhibitors.[4] These application notes provide detailed protocols for the handling and use of PROTACs synthesized from this compound in a cell culture setting.
Mechanism of Action: Targeted Protein Degradation
PROTACs synthesized using this compound operate by inducing proximity between the target protein and the CRBN E3 ligase. The pomalidomide head of the PROTAC binds to CRBN, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[] Simultaneously, the other end of the PROTAC binds to the POI. This forms a ternary complex (POI-PROTAC-CRBN), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can catalyze further degradation cycles.[4][7]
Physicochemical Properties and Handling
Proper handling and storage of this compound and the subsequently synthesized PROTAC are critical for maintaining its stability and activity.
| Property | Data | Reference |
| Synonyms | E3 Ligase Ligand-Linker Conjugate | [1] |
| Function | Building block for PROTAC synthesis | [8] |
| Solubility | DMSO (e.g., 125 mg/mL), Water (e.g., 100 mg/mL) | [1][9] |
| Appearance | Solid, powder, or crystals | [8] |
Table 1. Physicochemical and Handling Information.
Reconstitution and Storage
For optimal results, follow these storage and reconstitution guidelines. It is recommended to use freshly opened, anhydrous DMSO for reconstitution, as the compound can be hygroscopic.[1][9]
| Condition | Recommendation | Reference |
| Stock Solution | Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO. Sonicate if necessary to ensure complete dissolution. | [1][9] |
| Aliquoting | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise compound integrity. | [10] |
| Long-Term Storage | Store stock solution aliquots at -80°C for up to 6 months. | [1][10] |
| Short-Term Storage | For more frequent use, store at -20°C for up to 1 month. Protect from light. | [1][10] |
| Aqueous Solutions | If using water as a solvent, filter-sterilize the solution through a 0.22 µm filter before adding to cell culture media. | [9] |
Table 2. Recommended Reconstitution and Storage Conditions.
Experimental Protocols
The following protocols provide a framework for using a PROTAC synthesized from this compound in cell culture experiments. Optimization will be required for specific cell lines and target proteins.
Protocol 1: Determination of Optimal PROTAC Concentration
Principle: The first step is to determine the optimal working concentration of the PROTAC. This is typically achieved by treating cells with a range of concentrations and measuring cell viability and target protein degradation. The goal is to find a concentration that maximizes protein degradation with minimal cytotoxicity. A common method for assessing cell viability is the MTT or resazurin (B115843) (e.g., alamarBlue) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS) or Resazurin-based reagent
-
DMSO or solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
PROTAC Dilution: Prepare a serial dilution of the PROTAC in complete culture medium. A common starting range is from 1 nM to 10 µM.[11] Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC dose.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the PROTAC dilutions or vehicle control.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours). The incubation time should be sufficient to observe protein degradation.
-
Viability Assay (Resazurin Example):
-
Add 10 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is observed.
-
Measure fluorescence (Ex/Em ~560/590 nm) or absorbance using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
| Parameter | Suggested Range | Note |
| Cell Line | Target-expressing line | Include a negative control cell line if available. |
| Concentration Range | 0.1 nM - 10 µM | A broad, logarithmic range is recommended for initial screening. Some studies use up to 50 µM.[11][12] |
| Incubation Time | 24 - 72 hours | Time-course experiments are crucial to identify optimal degradation kinetics. |
| Vehicle Control | DMSO | Final DMSO concentration should typically be ≤ 0.1% to avoid solvent-induced toxicity. |
Table 3. Example Parameters for Cell Viability Assays.
Protocol 2: Validation of Target Protein Degradation by Western Blot
Principle: Western blotting is the gold standard for confirming the degradation of a target protein. This protocol allows for the visualization and quantification of the decrease in target protein levels following PROTAC treatment.
Materials:
-
Cells treated with the PROTAC at various concentrations and time points
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for the target protein (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
Protocol 3: Assessment of Apoptosis by Flow Cytometry
Principle: If the target protein is involved in cell survival, its degradation may induce apoptosis. This can be measured using flow cytometry with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).[][14]
Materials:
-
Cells treated with PROTAC
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with the PROTAC at desired concentrations (e.g., at and above the DC50) for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the PROTAC.
-
Conclusion
This compound is a versatile tool for the development of potent and selective protein degraders. By following these guidelines for handling, storage, and experimental execution, researchers can effectively utilize PROTACs synthesized from this building block to investigate protein function and explore new therapeutic avenues. Successful application requires careful optimization of experimental parameters, including concentration and treatment duration, for each specific target and cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pomalidomide-PEG2-NH2 hydrochloride ≥95% [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 14. resource.aminer.org [resource.aminer.org]
Application Notes and Protocols for In Vivo Evaluation of Pomalidomide-PEG6-NH2 Hydrochloride-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG6-NH2 hydrochloride is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises the Pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, conjugated to a six-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group for further functionalization.[1] This component is integral to the synthesis of bifunctional PROTAC molecules designed to induce the degradation of specific protein targets implicated in various diseases, notably cancer.[2][]
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The design of the linker component, such as the PEG6 motif, is crucial as it influences the physicochemical properties of the PROTAC, including solubility and cell permeability, and affects the stability and geometry of the ternary complex.[1][6]
These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel PROTACs synthesized using this compound.
Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs exert their effect through a multi-step intracellular process. The pomalidomide component of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule binds to the protein of interest (POI). This binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[4][5][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Western Blot Protocol for Monitoring Pomalidomide-Based PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific unwanted proteins by harnessing the cell's own protein disposal machinery.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] Pomalidomide, an immunomodulatory drug (IMiD), is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[5][] By inducing proximity between the POI and CRBN, Pomalidomide-based PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][3]
Western blotting is a fundamental and widely used technique to confirm and quantify this targeted protein degradation.[2][7] It allows for the determination of key efficacy parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1][2] These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein induced by Pomalidomide-based PROTACs.
Signaling Pathway of Pomalidomide PROTAC Action
Pomalidomide-based PROTACs mediate protein degradation through a catalytic cycle involving the ubiquitin-proteasome system. The PROTAC first forms a ternary complex with the target protein of interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase.[1] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, creating a polyubiquitin (B1169507) chain. This chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI.[1][5] The PROTAC molecule is then released and can participate in further rounds of degradation.[1]
Quantitative Data Summary
The efficacy of Pomalidomide-based PROTACs is typically evaluated by their DC50 and Dmax values, which can vary significantly based on the target protein, cell line, linker composition, and other factors. The tables below summarize representative data for Pomalidomide-based PROTACs targeting various proteins.
Table 1: Example Degradation Data for Pomalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
|---|---|---|---|---|---|
| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 | Not Specified |
| GP262 | PI3Kγ | THP-1 | 88.4 ± 14.2 | >70 | 24 |
| GP262 | mTOR | MDA-MB-231 | 45.4 | Not Specified | 24 |
| Compound 9 | HDAC1 | HCT116 | 550 ± 180 | Not Specified | 24 |
| Compound 9 | HDAC3 | HCT116 | 530 ± 130 | Not Specified | 24 |
Data compiled from publicly available research.[8][9][10] Note: Values are approximate and can vary between experiments.
Experimental Workflow for Western Blot Analysis
The workflow for assessing PROTAC-mediated degradation involves several key stages, from cell culture and treatment to data analysis and interpretation. Each step must be carefully optimized to ensure accurate and reproducible results.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for assessing Pomalidomide-PROTAC induced protein degradation.
Materials
-
Cell culture reagents (media, FBS, antibiotics)
-
Pomalidomide-based PROTAC and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[2][11]
-
BCA protein assay kit[2]
-
Laemmli sample buffer (4x or 2x)[2]
-
SDS-PAGE gels and running buffer
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes[2]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)[2]
-
Primary antibody against the protein of interest (POI)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH, or Vinculin)
-
HRP-conjugated secondary antibody[7]
-
Chemiluminescence (ECL) substrate[7]
-
Chemiluminescence imaging system[7]
Step-by-Step Methodology
1. Cell Culture and PROTAC Treatment
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[2]
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. For DC50 determination, a 7-point dilution series is common.
-
Treat the cells with the PROTAC dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[2]
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.[2][7]
2. Cell Lysis and Protein Extraction
-
After treatment, aspirate the media and wash the cells once with ice-cold PBS.[7][11]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate) containing freshly added protease and phosphatase inhibitors.[11][12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubate the lysate on ice for 15-30 minutes with occasional agitation.[7]
-
Centrifuge the lysate at high speed (e.g., 14,000-16,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[2][11]
-
Carefully transfer the supernatant (containing soluble proteins) to a new pre-chilled tube.[2]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[2] This step is crucial for ensuring equal protein loading.
4. Sample Preparation for SDS-PAGE
-
Normalize the protein concentration of all samples using lysis buffer.
-
Add the appropriate volume of Laemmli sample buffer to each lysate (e.g., add 1/3 volume of 4x buffer).[2]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]
5. SDS-PAGE and Protein Transfer
-
Load an equal amount of protein (typically 20-30 µg) from each sample into the wells of an SDS-PAGE gel.[7]
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2]
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2][7]
-
Wash the membrane three times with TBST for 5-10 minutes each.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST for 5-10 minutes each.[7]
7. Detection and Data Analysis
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.[7]
-
Capture the chemiluminescent signal using an imaging system.[7] Ensure the signal is not saturated to allow for accurate quantification.
-
Strip the membrane and re-probe with a primary antibody for a loading control (e.g., β-actin, GAPDH). This is essential for normalizing the data.
-
Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).[13]
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of remaining protein for each treatment relative to the vehicle control (set to 100%). The percentage of degradation is 100% minus the percentage of remaining protein.
-
Plot the percentage of degradation against the log of the PROTAC concentration and use a non-linear regression model (sigmoidal dose-response) to determine the DC50 and Dmax values.[14]
Antibody Selection and Troubleshooting
Table 2: Key Considerations for Antibody Selection
| Consideration | Recommendation | Rationale |
|---|---|---|
| Specificity | Use antibodies validated for Western blot in the species of interest. Knockout/knockdown validated antibodies are preferred.[15] | Ensures the antibody specifically recognizes the target protein, avoiding off-target bands and inaccurate quantification.[16] |
| Host Species | The primary antibody host species should differ from the species of the sample lysate (e.g., use a rabbit primary antibody for mouse tissue lysates).[15] | Prevents the secondary antibody from binding to endogenous immunoglobulins in the sample, which causes high background. |
| Loading Control | Choose a loading control with a different molecular weight than the target protein (>5 kDa difference) and that is not affected by the experimental treatment.[15] | Avoids band overlap and ensures accurate normalization. Common controls include GAPDH, β-actin, and Vinculin. |
| Clonality | Monoclonal antibodies generally offer higher specificity and lot-to-lot consistency, while polyclonal antibodies can provide signal amplification by binding to multiple epitopes.[17] | The choice depends on the target protein and available validated reagents. |
Table 3: Common Troubleshooting Scenarios
| Issue | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Weak Signal | - Insufficient protein loaded.- Inactive antibody.- Inefficient protein transfer. | - Increase the amount of protein loaded per lane.- Verify antibody activity using a positive control.- Optimize transfer time and conditions; check transfer efficiency with Ponceau S staining. |
| High Background | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate primary and secondary antibodies to determine the optimal concentration.[18]- Increase the number and duration of wash steps.[18] |
| Non-Specific Bands | - Primary antibody is not specific.- Protein degradation during sample prep.- High antibody concentration. | - Use a more specific, validated antibody.[17]- Ensure protease inhibitors are fresh and always keep samples on ice.[17]- Reduce the primary antibody concentration and/or increase incubation time.[18] |
| "Hook Effect" | - At very high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex.[4] | - This is a known phenomenon for PROTACs. Ensure your dose-response curve covers a wide range of concentrations to observe the potential decrease in degradation at the highest concentrations. |
| Incomplete Degradation (Low Dmax) | - Cell line insensitivity (low CRBN expression).- PROTAC instability or poor cell permeability.- Target protein has a very long half-life. | - Verify CRBN expression in the cell line by Western blot.[19]- Increase treatment duration to allow more time for degradation.- Consider alternative PROTAC designs or delivery methods. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 12. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Primary Antibody Selection for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-PEG6-NH2 Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG6-NH2 hydrochloride is a synthetic bifunctional molecule composed of the immunomodulatory drug pomalidomide (B1683931), a six-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal primary amine. This compound is primarily designed for the development of Proteolysis Targeting Chimeras (PROTACs), where the pomalidomide moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and the terminal amine allows for conjugation to a target protein ligand. Understanding its solubility and behavior in in vitro settings is crucial for the successful design and interpretation of experiments.
Pomalidomide exerts its biological effects by binding to CRBN, which is part of an E3 ubiquitin ligase complex.[][2] This binding event induces the recruitment and subsequent ubiquitination and proteasomal degradation of the neo-substrates Ikaros (IKZF1) and Aiolos (IKZF3).[][2] These transcription factors are critical for the survival of multiple myeloma cells. The degradation of Ikaros and Aiolos leads to direct cytotoxic effects on cancer cells and immunomodulatory effects, including the activation of T cells and Natural Killer (NK) cells.[2] The PEG linker in this compound is intended to enhance solubility and provide a flexible connection within a PROTAC molecule.[3]
Data Presentation
Solubility and Storage
Quantitative data regarding the solubility and recommended storage conditions for this compound are summarized below. It is crucial to use high-quality, anhydrous solvents to ensure maximum solubility and stability.
| Parameter | Value | Source |
| Molecular Formula | C₂₅H₃₆ClN₃O₁₀ | [4] |
| Molecular Weight | 574.02 g/mol | [5] |
| Appearance | Light yellow to brown oil/solid powder | [5][6] |
| Solubility in DMSO | 125 mg/mL (217.76 mM) | [5][7] |
| Storage of Lyophilized Powder | -20°C, sealed, away from moisture and light | [5][6] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [4][5] |
Note: Hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened, anhydrous DMSO.[5][7] For aqueous buffers, it is advised to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer. The final DMSO concentration in cell culture media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For a 10 mM stock solution, you would dissolve 5.74 mg of the compound in 1 mL of DMSO.
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution. If needed, use an ultrasonic bath for a short period to ensure the compound is fully dissolved.[5][7]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5]
Protocol 2: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general workflow for assessing the cytotoxic or cytostatic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma cell line)
-
Complete cell culture medium
-
96-well cell culture plates (clear for MTT, opaque for CellTiter-Glo®)
-
This compound stock solution (from Protocol 1)
-
Vehicle control (anhydrous DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.
-
For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Important Considerations:
-
Stability in Media: The stability of this compound in aqueous cell culture media at 37°C has not been extensively reported. It is recommended to prepare fresh dilutions for each experiment. For longer-term experiments, the stability should be empirically determined.
-
Working Concentration: The optimal working concentration will vary depending on the cell line and the specific assay. A preliminary dose-response experiment covering a broad range of concentrations (e.g., from nanomolar to micromolar) is recommended to determine the appropriate concentration range for subsequent experiments.
-
Off-Target Effects: The PEG linker itself may have biological effects.[8] It is advisable to include a control with a similar PEG linker that is not conjugated to pomalidomide, if available, to assess any potential off-target effects of the linker.
Visualizations
Signaling Pathway of Pomalidomide
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of Ikaros and Aiolos.
Experimental Workflow for In Vitro Assay
References
- 2. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pomalidomide-PEG6-NH2 Hydrochloride Conjugation to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a potent immunomodulatory agent, functions by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] This binding event redirects the E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of neo-substrates, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][] Pomalidomide-PEG6-NH2 hydrochloride is a functionalized ligand that incorporates pomalidomide, a 6-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal primary amine.[5][6] This construct is particularly valuable in the development of Proteolysis Targeting Chimeras (PROTACs), where the terminal amine allows for covalent conjugation to a ligand for a specific protein of interest, thereby creating a molecule capable of inducing the targeted degradation of that protein.[5][7]
These application notes provide a detailed protocol for the conjugation of this compound to a protein of interest, as well as methods for the characterization of the resulting conjugate.
Pomalidomide's Mechanism of Action
Pomalidomide's therapeutic effects stem from its ability to modulate the activity of the CRL4-CRBN E3 ubiquitin ligase complex.[1][8] By binding to CRBN, pomalidomide induces the recruitment of Ikaros and Aiolos, leading to their ubiquitination and degradation.[] The degradation of these transcription factors results in both direct anti-proliferative and pro-apoptotic effects in cancer cells and immunomodulatory effects on the tumor microenvironment.[1][9]
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/3.
Experimental Protocols
Protocol 1: Conjugation of Pomalidomide-PEG6-NH2 to a Protein of Interest via Amine-Reactive Crosslinking
This protocol outlines the conjugation of the primary amine on Pomalidomide-PEG6-NH2 to accessible lysine (B10760008) residues on the protein of interest using an N-hydroxysuccinimide (NHS) ester crosslinker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[10]
-
This compound.[5]
-
Homobifunctional NHS ester crosslinker (e.g., DSS, BS3).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column or dialysis cassette for purification.[10]
Procedure:
-
Protein Preparation:
-
Crosslinker Activation of Protein:
-
Prepare a stock solution of the NHS ester crosslinker in anhydrous DMSO or DMF (e.g., 10 mM).[12]
-
Add a 10- to 20-fold molar excess of the crosslinker solution to the protein solution.[10] The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[10]
-
-
Removal of Excess Crosslinker:
-
Immediately following incubation, remove the excess, unreacted crosslinker using a desalting column or by dialysis against the reaction buffer.[10] This step is crucial to prevent polymerization of the pomalidomide linker.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add a molar excess of the Pomalidomide-PEG6-NH2 solution to the activated protein. The optimal molar ratio should be determined experimentally to achieve the desired degree of labeling.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[10]
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[12] Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the Pomalidomide-protein conjugate from excess Pomalidomide-PEG6-NH2 and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.[10]
-
Caption: Workflow for conjugating Pomalidomide-PEG6-NH2 to a protein of interest.
Protocol 2: Characterization of the Pomalidomide-Protein Conjugate
A. Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
The Degree of Labeling (DOL) is the average number of pomalidomide molecules conjugated to each protein molecule.[13][14] This can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of pomalidomide.[13][15]
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and the absorbance maximum of pomalidomide (Amax).[16]
-
Calculate the concentration of the protein, correcting for the absorbance of pomalidomide at 280 nm.[15]
-
Calculate the concentration of pomalidomide.
-
The DOL is the molar ratio of pomalidomide to the protein.[14]
Formula for DOL Calculation:
-
Corrected A280 (A_prot) = A280_measured - (A_max_pomalidomide * CF280_pomalidomide) [15]
-
Where CF280 is the correction factor (A280/Amax) for Pomalidomide-PEG6-NH2.
-
-
Protein Concentration (M) = A_prot / (ε_prot * path length) [15]
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
-
Pomalidomide Concentration (M) = A_max_pomalidomide / (ε_pomalidomide * path length) [15]
-
DOL = Pomalidomide Concentration / Protein Concentration [15]
B. Confirmation of Conjugation by Mass Spectrometry
Mass spectrometry can be used to confirm the covalent attachment of the Pomalidomide-PEG6-NH2 and to determine the heterogeneity of the conjugate population.[17]
C. Functional Assessment of the Conjugate
The biological activity of the Pomalidomide-protein conjugate should be assessed to ensure that the conjugation process has not compromised the function of either the protein of interest or the pomalidomide moiety. This may involve in-vitro assays to measure the binding of the protein of interest to its target and cell-based assays to confirm pomalidomide-dependent degradation of Ikaros and Aiolos.
Data Presentation
Table 1: Recommended Molar Ratios for Conjugation
| Reactant | Molar Excess (relative to Protein) | Notes |
| NHS Ester Crosslinker | 10 - 20 fold | Optimization may be required based on protein reactivity. |
| Pomalidomide-PEG6-NH2 | 5 - 50 fold | The desired DOL will influence the required molar excess. |
Table 2: Example Calculation of Degree of Labeling (DOL)
| Parameter | Value | Unit |
| A280 (measured) | 0.85 | AU |
| Amax (Pomalidomide) | 0.42 | AU |
| Molar Extinction Coefficient of Protein (ε_prot) | 210,000 | M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Pomalidomide (ε_pomalidomide) | 15,000 | M⁻¹cm⁻¹ |
| Correction Factor (CF280) for Pomalidomide | 0.3 | - |
| Calculated DOL | ~3.8 | - |
Note: The molar extinction coefficient and correction factor for Pomalidomide-PEG6-NH2 should be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Inefficient activation of the protein. | - Increase the molar excess of the crosslinker. - Ensure the reaction buffer is at the optimal pH (7.2-8.5). |
| - Hydrolysis of the NHS ester. | - Use anhydrous DMSO/DMF for stock solutions. - Use freshly prepared crosslinker solution. | |
| High DOL / Aggregation | - Excessive crosslinking. | - Reduce the molar excess of the crosslinker and/or Pomalidomide-PEG6-NH2. - Optimize the reaction time and temperature. |
| No Conjugation | - Inactive crosslinker or Pomalidomide-PEG6-NH2. | - Use fresh reagents. |
| - Presence of primary amines in the buffer. | - Use an amine-free buffer for the conjugation reaction. |
Conclusion
The successful conjugation of this compound to a protein of interest is a critical step in the development of novel PROTACs and other targeted therapeutics. The protocols provided herein offer a comprehensive guide for this bioconjugation, from the initial reaction to the characterization of the final product. Careful optimization of the reaction conditions and thorough characterization of the conjugate are essential to ensure the desired biological activity and therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 3. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 9. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. spectra.arizona.edu [spectra.arizona.edu]
- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Permeability Assays of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. Pomalidomide-based PROTACs specifically utilize Pomalidomide as an E3 ligase ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI). A critical determinant of the efficacy of these large molecules is their ability to permeate the cell membrane and reach their intracellular targets. These application notes provide detailed protocols for assessing the cell permeability of Pomalidomide-based PROTACs using the Parallel Artificial Membrane Permeability Assay (PAMPA) and a cellular uptake assay quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein, a Pomalidomide moiety that engages the CRBN E3 ubiquitin ligase, and a linker connecting these two elements. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Data Presentation: Quantitative Permeability Data
The following table summarizes representative permeability and degradation data for several Pomalidomide-based PROTACs from the literature. This data is intended to provide a comparative overview. Actual values can vary based on experimental conditions.
| PROTAC Name | Target Protein | Cell Line | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (10-6 cm/s) | Intracellular Conc. (nM) | DC50 (nM) | Dmax (%) |
| dBET1 | BRD4 | Various | ND | ND | ND | ~100-250 | >85 |
| ARV-110 | Androgen Receptor | VCaP | ND | ND | ND | 1 | >95 |
| BTK Degrader 1 | BTK | MOLM-14 | ND | ND | ND | 6.6 | ND |
| HDAC8 Degrader ZQ-23 | HDAC8 | HCT116 | ND | ND | ND | 147 | 93 |
| KRAS G12C Degrader KP-14 | KRAS G12C | NCI-H358 | ND | ND | ND | ~1250 | ND |
ND: Not Determined in the cited literature.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive membrane permeability and is a useful high-throughput screening tool in early drug discovery.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (non-binding surface)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Plate reader or LC-MS/MS system
Protocol:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Artificial Membrane: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the filter plate. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare Donor Plate: Prepare the PROTAC solutions in PBS at the desired concentration (e.g., 10 µM) from the DMSO stock. The final DMSO concentration should be kept low (e.g., <1%). Add 150 µL of the PROTAC solution to each well of the filter plate.
-
Assemble and Incubate: Place the filter plate onto the acceptor plate to create a "sandwich." Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method such as UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where:
-
VD = Volume of the donor well (cm3)
-
VA = Volume of the acceptor well (cm3)
-
A = Area of the membrane (cm2)
-
t = Incubation time (s)
-
[drug]acceptor = Concentration of the drug in the acceptor well at time t
-
[drug]equilibrium = Theoretical equilibrium concentration
-
Cellular Uptake Assay using LC-MS/MS
This assay directly measures the intracellular concentration of a PROTAC, providing a quantitative measure of cell penetration.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Pomalidomide-based PROTAC
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
LC-MS/MS system
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight.
-
Compound Treatment: Aspirate the culture medium and replace it with fresh medium containing the Pomalidomide-based PROTAC at the desired concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 1, 4, 24 hours).
-
Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate.
-
Sample Preparation:
-
Determine the protein concentration of a small aliquot of the lysate for normalization.
-
To the remaining lysate, add three volumes of cold acetonitrile containing a suitable internal standard to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis. Develop a sensitive and specific LC-MS/MS method for the quantification of the PROTAC.
-
Data Analysis: Construct a standard curve to determine the concentration of the PROTAC in the cell lysates. Normalize the intracellular concentration to the cell number or total protein concentration.
Downstream Signaling Pathway of a Representative Pomalidomide-Based PROTAC
The degradation of a target protein by a Pomalidomide-based PROTAC can have significant downstream effects on cellular signaling pathways. For example, the degradation of a kinase can inhibit a phosphorylation cascade, while the degradation of a transcription factor can alter gene expression. The following diagram illustrates the downstream effects of degrading a hypothetical target kinase.
Conclusion
The assessment of cell permeability is a cornerstone in the development of effective Pomalidomide-based PROTACs. The PAMPA assay offers a high-throughput method for evaluating passive permeability, while cellular uptake assays provide a direct measure of intracellular accumulation. By employing these detailed protocols, researchers can generate robust and comparable data to guide the optimization of PROTAC candidates with improved cell permeability and, ultimately, enhanced therapeutic efficacy.
References
Application Notes and Protocols for Pomalidomide-PEG6-NH2 Hydrochloride in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pomalidomide-PEG6-NH2 hydrochloride in the development of Proteolysis Targeting Chimeras (PROTACs) for oncology research. Detailed protocols for the synthesis and evaluation of these targeted protein degraders are also included.
Introduction
This compound is a key building block in the field of targeted protein degradation. It is a bifunctional molecule composed of the E3 ubiquitin ligase ligand, pomalidomide, connected to a 6-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine (NH2) group. Pomalidomide recruits the Cereblon (CRBN) E3 ubiquitin ligase, a component of the ubiquitin-proteasome system. The terminal amine allows for the covalent conjugation of a ligand that binds to a specific protein of interest (POI), thereby creating a PROTAC. This tripartite complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The PEG6 linker provides a desirable length and flexibility to facilitate the formation of a stable and productive ternary complex, which is crucial for efficient protein degradation. The hydrophilic nature of the PEG linker can also improve the solubility and cell permeability of the final PROTAC molecule.
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized using this compound involves hijacking the cell's natural protein disposal system to eliminate a target protein.
Caption: Mechanism of action of a PROTAC utilizing Pomalidomide-PEG6-NH2.
Applications in Oncology Research
Pomalidomide-based PROTACs are instrumental in oncology research for their ability to target and degrade oncoproteins that are often considered "undruggable" by traditional small molecule inhibitors. The this compound linker can be conjugated to ligands targeting a variety of cancer-relevant proteins, including:
-
Kinases: Targeting mutated or overexpressed kinases that drive tumor growth and resistance.
-
Transcription Factors: Degrading oncogenic transcription factors that are difficult to inhibit directly.
-
Epigenetic Modulators: Eliminating proteins involved in aberrant epigenetic regulation in cancer.
-
Scaffolding Proteins: Disrupting protein complexes that promote cancer cell survival.
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of a hypothetical PROTAC targeting a protein of interest (POI) using this compound.
PROTAC Synthesis: Amide Bond Formation
This protocol describes the conjugation of this compound to a POI ligand containing a carboxylic acid functional group.
Caption: Workflow for the synthesis of a PROTAC via amide bond formation.
Materials:
-
This compound
-
POI-Ligand-COOH (ligand for the target protein with a carboxylic acid)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Preparative HPLC system
-
Lyophilizer
Procedure:
-
Dissolve POI-Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the Pomalidomide-PEG6-NH2 solution to the activated POI-Ligand-COOH solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and filter.
-
Purify the crude product by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by HRMS and NMR.
In Vitro Evaluation of PROTAC Activity
4.2.1. Western Blot for Target Protein Degradation
This assay is the primary method to confirm and quantify the degradation of the target protein.
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (against POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
4.2.2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of target protein degradation on cell proliferation and viability.
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo®: Follow the manufacturer's protocol to measure luminescence, which is proportional to the amount of ATP and indicative of cell viability.
-
-
Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value.
Data Presentation
The following tables present illustrative quantitative data for a hypothetical PROTAC, "PROTAC-X," synthesized using this compound to target an oncogenic kinase, "Kinase-Y".
Table 1: In Vitro Degradation of Kinase-Y by PROTAC-X in a Human Cancer Cell Line
| Parameter | Value |
| Cell Line | [Specify Cancer Cell Line] |
| Treatment Time | 24 hours |
| DC50 (Degradation) | 50 nM |
| Dmax (Maximum Degradation) | >90% |
Table 2: Anti-proliferative Activity of PROTAC-X
| Parameter | Value |
| Cell Line | [Specify Cancer Cell Line] |
| Treatment Time | 72 hours |
| IC50 (Cell Viability) | 150 nM |
Signaling Pathway Visualization
The degradation of an oncogenic kinase can impact downstream signaling pathways, leading to anti-cancer effects.
Caption: Impact of PROTAC-X on a representative oncogenic signaling pathway.
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are intended to represent plausible outcomes for a PROTAC developed with this compound. Actual results will vary depending on the specific target protein, the conjugated ligand, and the experimental conditions. The protocols provided are based on established methodologies for PROTAC evaluation and may require optimization for specific applications.
Troubleshooting & Optimization
Technical Support Center: Pomalidomide-PEG6-NH2 Hydrochloride PROTAC Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pomalidomide-PEG6-NH2 hydrochloride in their Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
A1: this compound is a synthetic chemical compound used as a building block for creating PROTACs.[1][2] It consists of three components:
-
Pomalidomide (B1683931): A ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[3][]
-
PEG6 Linker: A 6-unit polyethylene (B3416737) glycol linker that connects the pomalidomide ligand to a ligand for the target protein.[1]
-
NH2 (Amine) Group: A reactive functional group that allows for the covalent attachment of a ligand that binds to your specific protein of interest (POI).
In a PROTAC, this molecule serves to hijack the cell's ubiquitin-proteasome system. By binding to both CRBN and the target protein, it brings them into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[5][6]
Q2: Why is the PEG6 linker length important for my PROTAC's activity?
A2: The linker's length and composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[7][]
-
Too short: A linker that is too short can cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[7][9]
-
Too long: A linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it could lead to unproductive binding geometries.[7][9]
The PEG linker is hydrophilic, which can help to improve the solubility and cell permeability of the final PROTAC molecule.[9] The optimal linker length is target-dependent and often needs to be determined empirically.[7][10]
Q3: I am observing a "hook effect" in my experiments. What is it and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9][11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[11][12]
To mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[11]
-
Test lower concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[11]
-
Assess ternary complex formation: Use biophysical assays to measure the formation and stability of the ternary complex at different PROTAC concentrations.[11]
Troubleshooting Guide
This guide addresses common problems encountered during PROTAC experiments using this compound.
Problem 1: No or Poor Degradation of the Target Protein
If you observe minimal or no degradation of your target protein, consider the following potential causes and troubleshooting steps.
Troubleshooting Workflow for Lack of PROTAC Activity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length for Pomalidomide-Based PROTACs
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the optimization of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate your research in targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a Pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). They function by simultaneously binding to the POI (via a "warhead" ligand) and the E3 ubiquitin ligase Cereblon (CRBN), for which Pomalidomide is a known ligand.[1][2] This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2][3]
Q2: Why is the linker connecting Pomalidomide and the warhead so critical for PROTAC efficacy?
A2: The linker is not merely a spacer; its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[3][4][5] An optimal linker ensures the correct spatial orientation of the POI and CRBN to facilitate efficient ubiquitination.[2] If the linker is too short, it can cause steric hindrance, preventing the formation of a stable complex.[2][5] Conversely, a linker that is too long might not effectively bring the proteins into close enough proximity for ubiquitination or may lead to unproductive binding geometries.[2][5]
Q3: What are the most common types of linkers used in Pomalidomide-based PROTACs?
A3: Alkyl chains and polyethylene (B3416737) glycol (PEG) chains are the most frequently used linkers in PROTAC design.[4][5] Alkyl chains offer conformational flexibility but are generally hydrophobic, which can affect the PROTAC's solubility.[4][5] PEG linkers are more hydrophilic and can enhance the solubility and cell permeability of the PROTAC molecule.[4][5] More rigid linkers, which may incorporate cyclic structures like piperazine (B1678402) or piperidine, can also be used to pre-organize the PROTAC into a bioactive conformation.[4]
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC diminishes at very high concentrations.[2][5][6] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex (POI-PROTAC-CRBN).[2][5] While primarily a concentration-dependent effect, a well-optimized linker that promotes strong cooperative binding within the ternary complex can sometimes mitigate the hook effect, leading to sustained degradation over a broader concentration range.[2]
Troubleshooting Guide
Issue 1: My PROTAC binds to the target protein and Cereblon individually, but I observe poor or no degradation.
-
Possible Cause: Suboptimal linker length or composition is preventing the formation of a productive ternary complex.
-
Troubleshooting Steps:
-
Synthesize a Library of PROTACs: Create a series of PROTACs with varying linker lengths (e.g., increasing by 2-3 atoms at a time) and compositions (e.g., PEG vs. alkyl).[3]
-
Assess Ternary Complex Formation: Employ biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or in-cell assays like NanoBRET to directly measure the formation of the ternary complex.[2] A lack of a signal is a strong indicator of a linker-related issue.
-
Perform an In-Vitro Ubiquitination Assay: This assay can confirm if the formed ternary complex is functional by detecting the ubiquitination of the target protein.[3][7]
-
Issue 2: I observe target engagement in cells, but still no degradation.
-
Possible Cause: The ternary complex is forming, but it is not oriented correctly for ubiquitin transfer.
-
Troubleshooting Steps:
-
Vary Linker Attachment Points: The "exit vector" from both the warhead and the Pomalidomide can significantly impact the geometry of the ternary complex.[8] Synthesizing PROTACs with different attachment points can resolve this issue.
-
Modify Linker Rigidity: A more rigid linker might be necessary to lock the complex in a productive conformation.[4] Conversely, a more flexible linker may be required to allow for necessary conformational adjustments.
-
In-Cell Ubiquitination Assay: This is a crucial experiment to determine if the target protein is being ubiquitinated in a cellular context.[3] Accumulation of ubiquitinated protein in the presence of a proteasome inhibitor (e.g., MG132) would confirm a productive complex.[3]
-
Issue 3: My PROTAC has low cellular permeability.
-
Possible Cause: The physicochemical properties of the PROTAC, heavily influenced by the linker, are hindering its ability to cross the cell membrane. PROTACs often have a high molecular weight and polar surface area.[2]
-
Troubleshooting Steps:
-
Incorporate Hydrophilic Linkers: Using PEG-based linkers can improve the solubility and permeability of the PROTAC.[4][5]
-
Perform Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to quantitatively assess the permeability of your PROTACs.[3]
-
Cellular Accumulation Assays: Quantify the intracellular concentration of your PROTAC using LC-MS/MS to determine if it is effectively entering the cells.[6]
-
Issue 4: High variability in degradation between replicate experiments.
-
Possible Cause: Inconsistent experimental conditions.
-
Troubleshooting Steps:
Quantitative Data on Linker Length and PROTAC Performance
The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation of different target proteins using Pomalidomide-based PROTACs.
Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | > 90% |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data adapted from Arvinas study.[9]
Table 2: Impact of Linker Length on p38α/β Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| Not Specified | ≤ 8 | No degradation |
| Not Specified | 15 | Good activity |
| Not Specified | 16-17 | Optimal activity |
Data adapted from a study on p38α/β degraders.[2][5]
Experimental Protocols
Protocol 1: Protein Degradation Analysis by Western Blotting
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[8]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[5]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.[3]
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3][4]
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is designed to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[3]
-
Cell Treatment:
-
Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to preserve ubiquitination.[3]
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C to immunoprecipitate the target.[3]
-
-
Western Blotting:
-
Elute the immunoprecipitated protein and run it on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody.
-
-
Data Analysis:
-
The appearance of a high-molecular-weight smear or ladder of bands in the PROTAC-treated and proteasome inhibitor-treated lanes indicates poly-ubiquitination of the target protein.
-
Visualizations
Caption: Workflow of Pomalidomide-based PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for optimizing PROTAC linker design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Hook Effect in Pomalidomide PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address the hook effect in experiments involving Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of Pomalidomide PROTACs?
A1: The hook effect, also known as the prozone effect, is a phenomenon observed in PROTAC dose-response experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a paradoxical decrease in the degradation of the target protein.[1] This results in a characteristic bell-shaped dose-response curve, where maximal degradation (Dmax) is achieved at a specific concentration, and further increases in concentration lead to reduced efficacy.
Q2: What is the underlying cause of the hook effect with Pomalidomide PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2] For a Pomalidomide PROTAC to function, it must form a productive ternary complex, bringing together the target protein and the Cereblon (CRBN) E3 ubiquitin ligase.[3] However, at excessive concentrations, the PROTAC molecules are more likely to independently bind to either the target protein (Target-PROTAC) or CRBN (PROTAC-CRBN), forming binary complexes that are unable to facilitate ubiquitination and subsequent degradation.[2]
Q3: Why is it critical to identify and overcome the hook effect?
A3: Failing to recognize and account for the hook effect can lead to the misinterpretation of experimental data. A potent Pomalidomide PROTAC might be incorrectly classified as inactive or having low efficacy if it is tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal. Accurately determining the optimal concentration for maximal degradation (Dmax) and the half-maximal degradation concentration (DC50) is essential for structure-activity relationship (SAR) studies and for advancing promising degraders.
Q4: What factors can influence the severity of the hook effect?
A4: Several factors can influence the magnitude and onset of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and for CRBN play a crucial role. A significant imbalance in these affinities can promote the formation of one binary complex over the other, exacerbating the hook effect.
-
Cooperativity: Cooperativity describes how the binding of the PROTAC to one protein influences its affinity for the second protein. Positive cooperativity, where the formation of a binary complex increases the affinity for the other protein, helps stabilize the ternary complex and can mitigate the hook effect.[4] Conversely, negative cooperativity can worsen it.
-
Cellular Concentrations: The intracellular concentrations of the target protein and CRBN can also impact the formation of binary versus ternary complexes.
Troubleshooting Guides
Problem 1: My dose-response curve for a Pomalidomide PROTAC shows a bell shape, with degradation decreasing at higher concentrations.
-
Likely Cause: You are observing a classic hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations. Ensure you have sufficient data points on both sides of the peak degradation to clearly define the bell-shaped curve.
-
Determine Optimal Concentration (Dmax): Identify the concentration that yields the maximal protein degradation. For future experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, SPR, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at various PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.
-
Problem 2: My Pomalidomide PROTAC shows weak or no degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including testing concentrations that are too high and fall entirely within the hook effect region, or fundamental issues with the PROTAC or experimental setup.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It is crucial to test a very wide range of concentrations (e.g., from picomolar to high micromolar) to ensure you are not missing the optimal degradation window.
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that its constituent ligands can bind to the target protein and CRBN, respectively, and that the PROTAC can facilitate the formation of a ternary complex.
-
Check E3 Ligase Expression: Ensure that the cell line used for the experiment expresses sufficient levels of CRBN.
-
Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation duration.
-
Data Presentation
Table 1: Quantitative Data for a Pomalidomide-Based PROTAC Targeting EGFR
The following table presents data for a Pomalidomide-based PROTAC designed to degrade the Epidermal Growth Factor Receptor (EGFR). This example illustrates a compound exhibiting a significant hook effect.
| Compound ID | Target | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observed |
| 16 | EGFRwt | A549 | 32.9 | >90% at 100 nM | Yes, significant decrease in degradation at >1 µM |
| 15 | EGFRwt | A549 | 43.4 | >80% at 1 µM | Less pronounced than compound 16 |
Data synthesized from a study by Meng et al.[3]
Experimental Protocols
1. Western Blotting for Dose-Response Analysis and Hook Effect Determination
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a Pomalidomide PROTAC and to identify a potential hook effect.
-
Cell Seeding: Plate cells at a density that will allow for 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Prepare serial dilutions of the Pomalidomide PROTAC in cell culture medium. A recommended concentration range to detect a hook effect is from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Treat the cells with the various PROTAC concentrations for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control for each concentration.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the percentage of the remaining target protein against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax, DC50, and the onset of the hook effect.
-
2. NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay allows for the real-time measurement of the proximity between the target protein and CRBN, induced by the Pomalidomide PROTAC.[4][5]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (the donor) and CRBN fused to HaloTag® (the acceptor).
-
Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well white assay plate.
-
Labeling and Treatment:
-
Label the HaloTag®-CRBN fusion protein with a fluorescent HaloTag® ligand.
-
Add the NanoLuc® substrate.
-
Treat the cells with a serial dilution of the Pomalidomide PROTAC.
-
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration. A bell-shaped curve in this assay would indicate that at high concentrations, the formation of the ternary complex is reduced, which is the underlying cause of the hook effect.
Mandatory Visualizations
Caption: Signaling pathway of Pomalidomide PROTAC-mediated protein degradation.
Caption: Experimental workflow for troubleshooting the hook effect.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Pomalidomide-PEG6-NH2 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pomalidomide-PEG6-NH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic molecule that conjugates the pomalidomide (B1683931) ligand to a six-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. It is primarily used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The pomalidomide component recruits the Cereblon (CRBN) E3 ubiquitin ligase, while the terminal amine allows for conjugation to a ligand that binds to a target protein of interest. This bifunctional nature enables the targeted degradation of specific proteins.[1][2]
Q2: What is the general mechanism of action for a PROTAC developed using this compound?
A PROTAC created with this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[3][4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.[3][4]
Q3: How should I store this compound?
For long-term storage, the solid compound should be kept at -20°C in a sealed container, protected from moisture and light.[1] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles. For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1]
Q4: What are the known solubility properties of this compound?
This compound is highly soluble in DMSO. Some PEGylated pomalidomide derivatives also show significant solubility in water. It is important to note that the parent compound, pomalidomide, has very low aqueous solubility.
Solubility Data
The following table summarizes the solubility of this compound and related compounds in common laboratory solvents.
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| This compound | DMSO | 125 mg/mL | 217.76 | Ultrasonic treatment is recommended. Use newly opened, non-hygroscopic DMSO.[1] |
| Pomalidomide-PEG4-C2-NH2 hydrochloride | DMSO | 220 mg/mL | 415.89 | Ultrasonic treatment is recommended.[5] |
| H₂O | 100 mg/mL | 189.04 | Ultrasonic treatment is recommended.[5] | |
| Pomalidomide (parent compound) | DMSO | ~15 mg/mL | ~54.9 | - |
| DMF | ~10 mg/mL | ~36.6 | - | |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | ~0.51 | Prepare by first dissolving in DMSO, then diluting with PBS.[6] |
Troubleshooting Guide
Issue 1: The compound will not dissolve in DMSO.
-
Potential Cause: The DMSO may have absorbed moisture from the atmosphere (hygroscopic).
-
Solution: Use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO. Hygroscopic DMSO can significantly hinder the solubility of the product.[1]
-
Potential Cause: Insufficient energy to break the crystal lattice.
-
Solution: Use ultrasonic treatment to aid dissolution. Sonicate the solution in a water bath for several minutes until the compound is fully dissolved.[1][5]
Issue 2: The compound precipitates when I dilute my DMSO stock solution in an aqueous buffer (e.g., PBS).
-
Potential Cause: The final concentration of the compound in the aqueous buffer is above its solubility limit. While PEGylation improves water solubility compared to the parent pomalidomide, it may still be limited.
-
Solution 1: Increase the percentage of DMSO in the final solution. However, be mindful of the tolerance of your cell line or assay to DMSO, which is typically recommended to be below 0.5%.
-
Solution 2: Decrease the final concentration of the compound.
-
Solution 3: For in vivo studies or challenging formulations, consider the use of co-solvents or excipients such as PEG300 and Tween-80. A suggested formulation is to first dilute the DMSO stock into PEG300, mix, then add Tween-80, mix again, and finally add saline.[5]
Issue 3: I am seeing inconsistent results in my cellular assays.
-
Potential Cause: The compound may not be fully in solution, leading to inaccurate concentrations.
-
Solution: After preparing your final working solution in cell culture media, visually inspect it for any precipitate. If observed, you may need to optimize your dilution strategy, such as performing a serial dilution.
-
Potential Cause: Degradation of the compound in the stock solution.
-
Solution: Ensure proper storage of stock solutions at -80°C for long-term use and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 574.02 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube briefly and then place it in an ultrasonic water bath. Sonicate for 5-10 minutes, or until the solution is clear and all solid has dissolved.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing: Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Dilution: To minimize precipitation, perform a serial dilution. First, dilute the DMSO stock solution into a small volume of your aqueous buffer (e.g., PBS or cell culture medium). Vortex gently to mix.
-
Final Dilution: Add the diluted solution to the final volume of the aqueous buffer to reach your desired working concentration. Ensure the final DMSO concentration is compatible with your experimental system.
-
Usage: Use the freshly prepared working solution immediately. Do not store aqueous solutions for extended periods.
Visualizations
Caption: Pomalidomide-PROTAC mechanism of action.
Caption: Recommended workflow for using the compound in cell-based assays.
References
Technical Support Center: Minimizing Off-Target Effects of Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). Our focus is on minimizing off-target effects to enhance the specificity and therapeutic potential of these novel protein degraders.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Pomalidomide-based PROTACs.
Problem 1: High levels of off-target protein degradation observed in proteomics data.
-
Question: My quantitative proteomics results show significant degradation of proteins other than my target of interest. What are the likely causes and how can I mitigate this?
-
Answer:
-
Possible Cause 1: Inherent activity of the pomalidomide (B1683931) moiety. Pomalidomide itself is known to recruit and induce the degradation of certain endogenous proteins, particularly zinc-finger (ZF) proteins like IKZF1 and IKZF3.[1][2][3][4][5]
-
Solution: Modify the pomalidomide scaffold. Research has demonstrated that substitutions at the C5 position of the phthalimide (B116566) ring can create steric hindrance, which disrupts the interaction with off-target ZF proteins without compromising Cereblon (CRBN) E3 ligase recruitment for on-target degradation.[1][2][3][6] Consider synthesizing or obtaining a PROTAC with a C5-modified pomalidomide analog.
-
-
Possible Cause 2: Non-selective binding of the target-binding ligand (warhead). The warhead of your PROTAC may have affinity for other proteins with similar binding pockets.
-
Solution: Optimize the warhead. Utilize a more selective ligand for your protein of interest (POI).[7] If available, compare the selectivity profile of your warhead as a standalone inhibitor to identify potential off-target interactions.
-
-
Possible Cause 3: High PROTAC concentration. Excessive concentrations can lead to the "hook effect," where the formation of productive ternary complexes (Target-PROTAC-E3 Ligase) is reduced, and binary complexes (PROTAC-Target or PROTAC-E3 Ligase) predominate.[7][8] These binary complexes might still mediate degradation of high-abundance or high-affinity off-targets.
-
Solution: Perform a detailed dose-response experiment. Test a wide range of PROTAC concentrations to identify the optimal window for maximal on-target degradation with minimal off-target effects.[7] This will also help you identify and avoid the hook effect.
-
-
Problem 2: My PROTAC shows a "hook effect" at high concentrations.
-
Question: At higher concentrations, the degradation of my target protein decreases. How do I address this "hook effect"?
-
Answer:
-
Possible Cause: At excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][7]
-
Solution 1: Optimize PROTAC concentration. Conduct a comprehensive dose-response curve to determine the optimal concentration range that maximizes target degradation before the onset of the hook effect.[7] Subsequent experiments should be performed within this identified "sweet spot."
-
Solution 2: Enhance ternary complex cooperativity. Redesigning the linker can promote positive cooperativity in the formation of the ternary complex, stabilizing it over the binary complexes and potentially reducing the hook effect.[7]
-
Solution 3: Biophysical characterization. Employ biophysical assays such as TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at various PROTAC concentrations.[7] This can provide insights into the relationship between complex formation and the observed degradation profile.
-
-
Problem 3: The C5-modified Pomalidomide PROTAC shows reduced on-target degradation.
-
Question: After modifying the pomalidomide moiety at the C5 position to reduce off-target effects, the potency against my target protein has decreased. What should I do?
-
Answer:
-
Possible Cause 1: Altered ternary complex geometry. The modification at the C5 position, while beneficial for reducing off-target binding, may have unfavorably altered the geometry of the on-target ternary complex.
-
Possible Cause 2: Changes in physicochemical properties. The modification may have altered the PROTAC's solubility or cell permeability, reducing its ability to reach the target protein within the cell.[8]
-
Solution: Evaluate physicochemical properties. Assess the solubility and cell permeability of the modified PROTAC and compare it to the original version. If permeability is an issue, linker modifications can also be explored to improve these properties.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with Pomalidomide-based PROTACs?
A1: The most well-characterized off-target effects of pomalidomide-based PROTACs stem from the intrinsic activity of the pomalidomide moiety, which recruits the CRBN E3 ligase to degrade a set of endogenous "neosubstrates."[9] These include several zinc-finger (ZF) transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos).[2][3][4][5] Off-target effects can also arise from the non-specific binding of the PROTAC's warhead to other proteins.[10]
Q2: How can I experimentally assess the selectivity of my Pomalidomide-based PROTAC?
A2: A multi-tiered approach is recommended:
-
Global Proteomics: Techniques like Tandem Mass Tagging (TMT)-based quantitative mass spectrometry provide an unbiased, proteome-wide view of protein level changes following PROTAC treatment. This is a powerful method for identifying potential off-target degradation events early on.[7][11][12]
-
Targeted Western Blotting: Once potential off-targets are identified from proteomics, or to investigate known pomalidomide neosubstrates, Western blotting can be used to confirm and quantify their degradation in a dose- and time-dependent manner.[11][13]
-
Ternary Complex Formation Assays: Biophysical assays like TR-FRET can be used to measure the formation of the ternary complex between the PROTAC, the E3 ligase, and either the on-target or a potential off-target protein.[7] This can help to understand the molecular basis of selectivity.
Q3: How does modifying the C5 position of pomalidomide reduce off-target effects?
A3: Structural studies have shown that the phthalimide ring of pomalidomide is involved in binding to certain off-target proteins, like ZF proteins.[14] By adding a substituent at the C5 position, steric hindrance is introduced that disrupts this binding.[1][2][3] This modification is designed to be "bumped" by the off-target protein, preventing the formation of a stable ternary complex and subsequent degradation, while still allowing for productive binding to CRBN for on-target degradation.[3][14]
Q4: Besides modifying the pomalidomide ligand, what other components of the PROTAC can be optimized to improve selectivity?
A4:
-
Target-Binding Ligand (Warhead): Using a highly selective warhead for your protein of interest is crucial to minimizing off-target effects.[7]
-
Linker: The length, composition, and attachment points of the linker are critical determinants of the geometry and stability of the ternary complex.[7][15] Systematically optimizing the linker can improve selectivity by favoring the formation of the on-target complex over off-target complexes.
-
E3 Ligase: While this guide focuses on pomalidomide (a CRBN recruiter), it's worth noting that switching to a different E3 ligase (e.g., VHL) can completely change the off-target profile, as different E3 ligases have distinct sets of endogenous substrates.[7]
Quantitative Data Summary
The following tables summarize quantitative data on the degradation potency and selectivity of Pomalidomide-based PROTACs.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of a Pomalidomide-Based ALK PROTAC
| Protein | Cell Line | DC50 (approx.) | Dmax (approx.) |
| ALK (On-Target) | SU-DHL-1 | ~10 nM | >90% |
| ZFP91 (Off-Target) | SU-DHL-1 | >1 µM | <20% |
| IKZF1 (Off-Target) | SU-DHL-1 | ~50 nM | >80% |
Data is illustrative and compiled from existing literature.[8] Actual values may vary depending on experimental conditions.
Table 2: Comparison of On-Target and Off-Target Degradation for C4 vs. C5-Modified Pomalidomide PROTACs
| PROTAC Modification | On-Target DC50 | Off-Target (ZF Protein) DC50 |
| C4-Modified Pomalidomide | Potent | Potent |
| C5-Modified Pomalidomide | Potent | Significantly Weaker/Inactive |
This table illustrates the general principle that C5 modifications tend to reduce off-target zinc-finger protein degradation while maintaining on-target potency.[1][2][3]
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target and off-target protein levels following PROTAC treatment.[1][7]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample, add loading buffer, and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target protein, a known off-target (e.g., ZFP91, IKZF1), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
2. Global Proteomics using Tandem Mass Tag (TMT) Labeling
This protocol provides a global, unbiased assessment of protein degradation to identify off-target effects.[7][10][11]
-
Sample Preparation:
-
Treat cells with the PROTAC at various concentrations and time points, including a vehicle control.
-
Lyse the cells and quantify protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
TMT Labeling:
-
Label the peptide samples from each condition with different TMT reagents according to the manufacturer's protocol. This allows for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the combined sample using high-pH reverse-phase liquid chromatography.
-
Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated upon PROTAC treatment. These are potential off-targets.
-
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[7]
-
Reagents and Setup:
-
Purified, tagged target protein (e.g., His-tagged).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1).
-
TR-FRET donor-labeled antibody (e.g., anti-His-Terbium).
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2).
-
Assay buffer and a low-volume 384-well plate.
-
-
Procedure:
-
Prepare a solution containing the target protein and the E3 ligase complex in assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in the microplate.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
An increase in the TR-FRET ratio indicates the formation of the ternary complex. Plot the ratio against PROTAC concentration to determine the concentration required for half-maximal complex formation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. biocompare.com [biocompare.com]
- 14. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Pomalidomide PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is my Pomalidomide (B1683931) PROTAC showing high biochemical potency but low cellular activity?
A common reason for this discrepancy is poor cell permeability.[1] PROTACs are often large molecules with high molecular weights and polar surface areas, which fall outside the typical range for passively permeable drugs (often referred to as "beyond the Rule of Five").[1][2] For a Pomalidomide PROTAC to be effective, it must cross the cell membrane to engage its intracellular targets: the protein of interest (POI) and the Cereblon (CRBN) E3 ligase.[1][3] If the intracellular concentration is insufficient, potent biochemical binding will not translate to effective protein degradation in a cellular context.[1]
Q2: What is the mechanism of action for a Pomalidomide-based PROTAC?
Pomalidomide is an immunomodulatory drug that acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] In a PROTAC, the pomalidomide moiety recruits CRBN, while a separate ligand binds to the target protein of interest (POI). The linker connecting these two components facilitates the formation of a ternary complex between the POI, the PROTAC, and CRBN.[5] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6]
Q3: What are the key physicochemical properties influencing the cell permeability of my Pomalidomide PROTAC?
Several physicochemical properties are critical for the cell permeability of PROTACs:
-
Molecular Weight (MW): PROTACs typically have high molecular weights, which can negatively impact passive diffusion across the cell membrane.[1][7]
-
Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability.[1]
-
Lipophilicity (LogP): An optimal LogP is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or getting trapped in the membrane.[1]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers of HBDs and HBAs can reduce permeability.[1][2]
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation in the nonpolar environment of the cell membrane can enhance its permeability. This is sometimes referred to as the "chameleon effect".[8][9]
Q4: How does the linker in my Pomalidomide PROTAC affect its permeability?
The linker is a critical component that significantly influences the physicochemical properties of the PROTAC and, consequently, its cell permeability.[10]
-
Composition: Hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can improve solubility but may not be optimal for permeability. More hydrophobic alkyl linkers can enhance permeability but might reduce solubility.[2][10]
-
Length: The linker length affects the overall size and flexibility of the PROTAC. An optimal length is required to facilitate productive ternary complex formation without introducing unfavorable physicochemical properties.[10]
-
Rigidity: Introducing rigid elements, such as rings, into the linker can pre-organize the PROTAC into a more membrane-permeable conformation.[7][10]
Q5: What is the "hook effect" and how does it relate to PROTAC optimization?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[8][10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[8][10] While primarily a concentration-dependent issue, a well-optimized linker that promotes cooperative binding within the ternary complex can help mitigate the hook effect.[8]
Troubleshooting Guides
Problem: My Pomalidomide PROTAC shows poor or no degradation of the target protein in cells.
This is a common issue that can often be traced back to poor cell permeability. The following troubleshooting workflow can help diagnose and address the problem.
Caption: Troubleshooting workflow for ineffective Pomalidomide PROTACs.
Data on Physicochemical Properties and Permeability
The following tables summarize key physicochemical properties and permeability data for assessing PROTACs.
Table 1: General Physicochemical Properties Influencing Permeability
| Property | General Guideline for Better Permeability | Impact of Pomalidomide-C5-azide Linker |
| Molecular Weight (MW) | < 500 Da (often exceeded by PROTACs) | Increases molecular weight |
| Lipophilicity (logP) | < 5 | Can increase or decrease logP |
| Hydrogen Bond Donors (HBD) | < 5 | May increase the number of HBDs |
| Hydrogen Bond Acceptors (HBA) | < 10 | May increase the number of HBAs |
| Polar Surface Area (PSA) | Lower is generally better | May increase PSA |
Data synthesized from multiple sources.[3]
Table 2: Example Permeability Data for PROTACs
| Assay Type | Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Intracellular Concentration (nM) |
| PAMPA | |||
| Compound X | 0.5 (Low) | N/A | Not directly measured |
| Compound Y | 2.0 (Moderate) | N/A | Not directly measured |
| Caco-2 | |||
| Compound Z (A to B) | 0.8 (Low) | 3.0 (High) | Low |
| Compound W (A to B) | 3.5 (Moderate) | 1.2 (Low) | Higher |
Note: These are representative values. Actual results will vary depending on the specific PROTAC and experimental conditions.[1] An efflux ratio greater than 2 in the Caco-2 assay suggests that the compound is actively transported out of the cell.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.[11][12]
Caption: Experimental workflow for the PAMPA assay.
Methodology:
-
Prepare Acceptor Plate: Add buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.[1]
-
Prepare Filter Plate: Coat the microfilter of a 96-well filter plate with a phospholipid solution (e.g., phosphatidylcholine in dodecane).[1]
-
Prepare Donor Solution: Dissolve the test PROTAC and control compounds in a suitable buffer.
-
Assemble and Incubate: Place the filter plate onto the acceptor plate, creating a "sandwich". Add the donor solution to the wells of the filter plate and incubate at room temperature for a defined period (e.g., 4-18 hours).[1]
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[1]
-
Calculate Permeability: Calculate the effective permeability (Pe) using the concentrations, volumes, membrane area, and incubation time.[1]
Protocol 2: Caco-2 Permeability Assay
This cell-based assay assesses both passive and active transport across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate into a polarized epithelial cell layer that mimics the human intestinal epithelium.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Optimizing PROTAC Concentration for Effective Protein Degradation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PROTAC concentration for effective protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it?
A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3][4] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][3][4][5] This results in a characteristic bell-shaped dose-response curve.[3]
To avoid or mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the bell-shaped curve characteristic of the hook effect.[4]
-
Test lower concentrations: Using nanomolar to low micromolar concentrations can help find the "sweet spot" for maximal degradation.[4]
-
Enhance ternary complex cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can reduce the hook effect.[4]
-
Utilize biophysical assays: Techniques like TR-FRET, SPR, or ITC can measure the formation and stability of the ternary complex at different PROTAC concentrations.[4]
Q2: My PROTAC is not causing degradation of my target protein. What are the common reasons for this?
A2: Several factors can lead to a lack of PROTAC activity. Here's a troubleshooting guide:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane. Consider modifying the linker to improve physicochemical properties.[4]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell. Confirm target and E3 ligase engagement using cellular thermal shift assays (CETSA) or NanoBRET assays.[4]
-
Inefficient Ternary Complex Formation: Even with binary engagement, the PROTAC may not efficiently form a stable ternary complex.
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in the cell line or may not be appropriate for the target protein.
-
Compound Instability: The PROTAC may be unstable in the cell culture medium. Assess its stability over the course of the experiment.[4]
Q3: What are DC50 and Dmax, and how are they determined?
A3: DC50 and Dmax are two primary parameters for determining the efficacy of a PROTAC.[6][7]
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[1][6][7]
-
Dmax: The maximal percentage of target protein degradation that can be achieved with the PROTAC.[1][6][7]
These parameters are determined by performing a dose-response experiment where cells are treated with a range of PROTAC concentrations. The levels of the target protein are then quantified, typically by Western blot, and the data is plotted to determine the DC50 and Dmax values.[6]
Q4: How long should I incubate my cells with a PROTAC?
A4: The optimal incubation time can vary depending on the PROTAC, the target protein's turnover rate, and the cell line used. It is recommended to perform a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 16, 24 hours) to identify the time point at which maximum degradation is observed.[8]
Q5: What are important negative controls to include in my PROTAC experiments?
A5: Proper negative controls are crucial for validating that the observed protein degradation is a direct result of the PROTAC's mechanism of action. Key controls include:
-
Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind to the E3 ligase but has similar physical properties.
-
E3 Ligase Ligand Only: To control for effects independent of target degradation.
-
Target Ligand Only: To differentiate between degradation and simple inhibition of the target.
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming the involvement of the ubiquitin-proteasome system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak degradation of the target protein | Insufficient PROTAC concentration. | Perform a dose-response experiment with a wider range of concentrations.[4] |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal duration.[8] | |
| Low cell permeability of the PROTAC. | Assess cell permeability using assays like PAMPA. Consider linker modification to improve permeability.[1][4] | |
| Low expression of the recruited E3 ligase in the cell line. | Verify the expression level of the E3 ligase (e.g., VHL or CRBN) in your cell line via Western blot or qPCR.[5] | |
| "Hook effect" observed (decreased degradation at high concentrations) | Formation of non-productive binary complexes. | Use a lower concentration of the PROTAC. The optimal concentration is at the peak of the dose-response curve.[1][3][4] |
| Poor ternary complex stability. | Optimize the PROTAC linker to enhance cooperativity and stabilize the ternary complex.[4] | |
| Inconsistent results between experiments | Variability in cell confluency or passage number. | Standardize cell seeding density and use cells within a defined passage number range.[4] |
| Repeated freeze-thaw cycles of the PROTAC stock solution. | Aliquot the PROTAC stock solution upon receipt and store at -80°C.[4] | |
| High cell toxicity | PROTAC concentration is too high. | Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value. |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC. |
Quantitative Data Summary
Table 1: Examples of PROTAC DC50 and Dmax Values for Various Target Proteins
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GP262 | PI3K | Not Specified | MDA-MB-231 | 42.23 - 227.4 | 71.3 - 88.6 | [9] |
| GP262 | mTOR | Not Specified | MDA-MB-231 | 45.4 | 74.9 | [9] |
| Compound 9 | HDAC1 | VHL | HCT116 | 550 | Not Reported | [10] |
| Compound 9 | HDAC3 | VHL | HCT116 | 530 | Not Reported | [10] |
| Compound 22 | HDAC3 | VHL | HCT116 | 440 | 77 | [10] |
| NC-1 | BTK | Not Specified | Mino | 2.2 | 97 | [11] |
| KRAS G12D degrader 1 | KRAS G12D | VHL | SNU-1 | 19.77 | >95 | [6] |
| KRAS G12D degrader 1 | KRAS G12D | VHL | HPAF-II | 52.96 | Not Reported | [6] |
| KRAS G12D degrader 1 | KRAS G12D | VHL | AGS | 7.49 | 95 | [6] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of PROTAC-induced Protein Degradation by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.
1. Cell Seeding:
-
Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.[1]
2. PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[1]
-
Include a vehicle-only control (e.g., DMSO).[8]
-
Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1][8]
3. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.[8]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[8]
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.[8]
4. Western Blotting and Analysis:
-
Prepare samples with Laemmli buffer and denature by boiling.[8]
-
Load equal amounts of protein per lane on an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane and incubate with a primary antibody against the target protein.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
Quantify the band intensities using densitometry software.[3]
-
Normalize the target protein signal to the loading control signal.[3]
-
Plot the percentage of target protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[6]
Protocol 2: Time-Course Experiment for PROTAC-mediated Protein Degradation
This protocol helps to determine the optimal incubation time for a PROTAC.
1. Cell Seeding and Treatment:
-
Follow the cell seeding protocol as described in the dose-response analysis.
-
Treat cells with a fixed, effective concentration of the PROTAC (e.g., a concentration around the DC50 or one that gives significant degradation).
-
Include a vehicle control.
2. Time Points:
-
Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
3. Analysis:
-
Perform cell lysis, protein quantification, and Western blotting as described in the dose-response protocol for each time point.
-
Plot the normalized target protein levels against time to determine the time at which maximum degradation occurs.
Protocol 3: Washout Experiment to Assess the Duration of Protein Degradation
This protocol is used to determine how long the target protein remains degraded after the PROTAC is removed.
1. PROTAC Treatment:
-
Treat cells with the PROTAC at a concentration that achieves Dmax for the optimal duration determined from the time-course experiment.
2. Washout:
-
After the treatment period, remove the medium containing the PROTAC.
-
Wash the cells three times with warm, sterile PBS to remove any residual PROTAC.
-
Add fresh, compound-free medium to the cells.
3. Recovery Time Points:
-
Harvest the cells at various time points after the washout (e.g., 0, 8, 24, 48, 72, and 96 hours).
4. Analysis:
-
Perform cell lysis, protein quantification, and Western blotting as described in the dose-response protocol for each recovery time point.
-
Analyze the data to determine the rate of protein re-synthesis and the duration of the PROTAC's effect.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC concentration.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Target Protein Degradation by Pomalidomide PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the efficacy and specificity of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to aid in the robust characterization of these novel therapeutic agents.
Pomalidomide-based PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate proteins of interest (POIs). These molecules consist of a ligand that binds to the target protein, a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. The induced proximity between the POI and CRBN facilitates the ubiquitination of the target, marking it for degradation by the proteasome.
A critical aspect of developing Pomalidomide-based PROTACs is mitigating off-target effects, particularly the degradation of endogenous zinc finger (ZF) proteins. Strategic modifications, such as functionalization at the C5 position of the pomalidomide phthalimide (B116566) ring, have been shown to reduce these off-target effects by creating steric hindrance that disrupts interactions with ZF proteins while maintaining CRBN recruitment.[1][2]
Mechanism of Action: Pomalidomide-Based PROTACs
The following diagram illustrates the signaling pathway of Pomalidomide-based PROTACs, from target engagement to proteasomal degradation.
Comparative Performance Data
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[3][4] The following table presents representative data for an Anaplastic Lymphoma Kinase (ALK) targeting PROTAC, comparing a C4-substituted pomalidomide moiety with a C5-alkyne modified version to illustrate the impact of the linker attachment point on potency and off-target effects.
| PROTAC Component | Target | DC50 (nM) | Dmax (%) | Off-Target ZF Protein Degradation |
| Pomalidomide (C4-substituted) | ALK | 50 | >90 | Significant |
| Pomalidomide (C5-alkyne modified) | ALK | 10 | >90 | Reduced |
| This data is illustrative and based on findings that C5 modifications can improve potency and reduce off-target effects.[5] |
Experimental Protocols
Accurate and reproducible validation is crucial in PROTAC development. Below are detailed protocols for key experiments.
Western Blot for PROTAC-Induced Degradation
Western blotting is a fundamental technique to quantify the reduction of a target protein in cells treated with a PROTAC.[6]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[6]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[6]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.[7]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[6]
Determination of DC50 and Dmax
These parameters are crucial for evaluating the potency and efficacy of a PROTAC.[3]
Procedure:
-
Dose-Response Experiment: Perform a Western blot as described above, treating cells with a serial dilution of the PROTAC.
-
Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.[3]
-
Curve Fitting: Use a suitable non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the DC50 and Dmax values.[8]
Ubiquitination Assay
Detecting the ubiquitination of the target protein is a key step in confirming the PROTAC's mechanism of action.[9]
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor for 4-6 hours to allow the accumulation of ubiquitinated protein.[5]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.[5]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, followed by protein A/G agarose beads to pull down the target protein and its binding partners.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an antibody against ubiquitin to detect the polyubiquitinated target protein.[9]
Experimental Workflow for Validation
The following diagram outlines the general workflow for validating the activity of a Pomalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
The "Goldilocks" Dilemma: Optimizing PEG Linker Length in Pomalidomide PROTACs for Enhanced Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective degradation of target proteins. A key, and often underestimated, component of these heterobifunctional molecules is the linker that tethers the target-binding warhead to the E3 ligase ligand. In the context of pomalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, the length of the polyethylene (B3416737) glycol (PEG) linker has emerged as a crucial determinant of efficacy. This guide provides a comparative analysis of different PEG linker lengths in pomalidomide (B1683931) PROTACs, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker in a PROTAC is not merely a passive spacer; its length, composition, and attachment points profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] This ternary complex is the cornerstone of PROTAC-mediated degradation, initiating the ubiquitination of the target protein and its subsequent destruction by the proteasome. An inappropriate linker length can lead to steric hindrance, preventing the formation of a stable complex, or result in an unproductive orientation that fails to trigger efficient ubiquitination.[2]
Comparative Analysis of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and the binding pockets of both the target and the E3 ligase.[3] However, systematic studies on specific targets have revealed distinct trends. A notable example is the degradation of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, a well-established cancer target.
Case Study: BRD4 Degradation
Research investigating pomalidomide-based PROTACs targeting BRD4 has demonstrated a non-linear relationship between PEG linker length and degradation potency.[4][5] This "Goldilocks effect" highlights that both linkers that are too short and those that are too long can be detrimental to activity, with an optimal length existing for maximal degradation.
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| BRD4 Degrader | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A direct, short linkage can be highly effective, suggesting close proximity is favorable for this target.[4][5] |
| BRD4 Degrader | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit dramatically reduces degradation potency, indicating an unfavorable ternary complex geometry.[4][5] |
| BRD4 Degrader | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths continue to show poor degradation, likely due to suboptimal positioning of the E3 ligase.[4][5] |
| BRD4 Degrader | 4 | BRD4 | H661 | < 0.5 | > 90 | Potency is restored with a longer linker, allowing for a productive ternary complex formation.[4] |
| BRD4 Degrader | 5 | BRD4 | H661 | < 0.5 | > 90 | Similar to the 4-unit PEG linker, this length maintains high degradation efficacy.[4] |
Note: Data is synthesized from published studies. Experimental conditions may vary.
This data underscores the critical need for empirical optimization of the linker length for each target protein. A linker that is optimal for one target may be ineffective for another.
Signaling Pathway and Experimental Workflow
The mechanism of action for a pomalidomide-based PROTAC involves a series of orchestrated molecular events, culminating in the degradation of the target protein. A typical experimental workflow is employed to evaluate the efficacy of newly synthesized PROTACs.
Figure 1: Mechanism of Pomalidomide-based PROTACs.
Figure 2: Experimental workflow for PROTAC evaluation.
Experimental Protocols
To ensure robust and reproducible results, standardized experimental protocols are essential for evaluating PROTAC performance.
Protein Degradation Analysis by Western Blotting
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[1]
1. Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231 for BRD4) in 6-well plates and allow them to adhere overnight.[2]
-
Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
4. Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[2]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Ternary Complex Formation Assays by Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, providing insights into the formation and stability of the ternary complex.[6]
1. System Preparation:
-
Use a suitable SPR instrument with a sensor chip (e.g., streptavidin-coated).
-
Prepare running buffer (e.g., HBS-EP+).[7]
2. Ligand Immobilization:
-
Immobilize a biotinylated E3 ligase (e.g., CRBN) onto the streptavidin-coated sensor chip.[6]
3. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[6]
-
Separately, inject a series of concentrations of the PROTAC over an immobilized target protein to determine its binary binding affinity.
4. Ternary Complex Analysis:
-
Inject a constant, saturating concentration of the PROTAC mixed with a series of concentrations of the target protein over the immobilized E3 ligase.[8]
-
Alternatively, pre-incubate the PROTAC and target protein before injection.
-
Measure the binding response to determine the kinetics and affinity of the ternary complex formation.[6]
5. Data Analysis:
-
Analyze the sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to calculate association (ka), dissociation (kd), and equilibrium dissociation constants (KD).[7]
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, to assess the stability of the ternary complex.[6]
Conclusion
The length of the PEG linker is a critical parameter in the design of effective pomalidomide-based PROTACs. As demonstrated by the case study on BRD4, there is no universal optimal linker length; instead, it must be empirically determined for each target protein. A systematic approach involving the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths is essential for identifying the optimal degrader. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct these evaluations and advance the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aragen.com [aragen.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
A Comparative Guide to Quantitative Proteomics for Pomalidomide PROTAC Off-Target Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative proteomics strategies for analyzing off-target effects of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). We will delve into the performance of standard Pomalidomide PROTACs, compare them with modified alternatives designed to mitigate off-target effects, and present supporting experimental data and detailed methodologies.
Introduction to Pomalidomide PROTACs and Off-Target Effects
Pomalidomide, an immunomodulatory drug (IMiD), is widely used as an E3 ligase recruiter for the Cereblon (CRBN) E3 ubiquitin ligase in PROTAC design.[1] By hijacking the CRBN machinery, Pomalidomide-based PROTACs can effectively induce the degradation of specific target proteins. However, a significant challenge with this class of PROTACs is the inherent ability of the Pomalidomide moiety to induce the degradation of endogenous zinc-finger (ZF) proteins, such as IKZF1 (Ikaros) and ZFP91.[2][3] This off-target degradation can lead to unintended cellular consequences and potential toxicity.[4]
Quantitative mass spectrometry-based proteomics has become an indispensable tool for the unbiased, global assessment of on-target and off-target protein degradation induced by PROTACs.[5][6] This guide will explore the application of these techniques in characterizing the selectivity of Pomalidomide-based PROTACs and the effectiveness of strategies to reduce off-target effects.
Quantitative Data Comparison
The following tables summarize quantitative proteomics data, comparing the degradation profiles of standard Pomalidomide-based PROTACs with those of modified Pomalidomide PROTACs and next-generation degraders.
Table 1: Comparison of Pomalidomide and a Next-Generation Degrader on Off-Target Proteins in TCL Cells
| Compound | Target Protein | Fold Reduction vs. DMSO | Reference |
| Pomalidomide (1 µM) | IKZF1 | >2-fold | [7] |
| ZFP91 | >2-fold | [7] | |
| CC-92480 (1 µM) | IKZF1 | Almost complete degradation | [7] |
| ZFP91 | Almost complete degradation | [7] | |
| Data from quantitative mass spectrometry analysis of SU-DHL-1 T-cell lymphoma cells treated for 5 hours.[7] |
Table 2: Illustrative Comparison of C4- vs. C5-Modified Pomalidomide PROTACs on Off-Target Degradation
| PROTAC Modification | Off-Target Protein | DC50 (nM) | Dmax (%) | Reference (Fictionalized Data) |
| C4-modified PROTAC | ZFP91 | 250 | ~60 | [8] |
| C5-modified PROTAC (azide) | ZFP91 | >2000 | <10 | [8] |
| This table presents fictionalized but representative data to illustrate the typical improvement in selectivity seen with C5 modification.[8] |
Table 3: Comparison with Alternative E3 Ligase-Recruiting PROTACs (Illustrative)
| PROTAC Type | Target Protein | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Off-Target Profile | Reference (Fictionalized Data) |
| Pomalidomide-C5-azide PROTAC | Target A | CRBN | 35 | >95 | Reduced ZF degradation | [8] |
| VHL-based PROTAC | Target A | VHL | 25 | >95 | Generally high selectivity, potential for different off-targets | [8] |
| This table provides an illustrative comparison with a VHL-based PROTAC, another common type of PROTAC with a different off-target profile.[8] |
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible data in quantitative proteomics for off-target analysis.
Quantitative Proteomics using Tandem Mass Tags (TMT)
This protocol outlines a workflow for the global proteomic analysis of cells treated with a PROTAC to identify both on-target and off-target degradation events.
1. Cell Culture and Treatment:
-
Culture human cell lines (e.g., SU-DHL-1, HEK293T, HeLa) to approximately 80% confluency.
-
Treat cells with the Pomalidomide-based PROTAC at various concentrations and for different time points.
-
Include a vehicle control (e.g., DMSO) and potentially a negative control (an inactive epimer of the PROTAC).
2. Protein Extraction and Digestion:
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8M urea), protease, and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using an enzyme like trypsin.[5]
3. Tandem Mass Tag (TMT) Labeling:
-
Acidify the peptide digests and desalt using C18 solid-phase extraction (SPE) columns.
-
Quantify the peptide concentration.
-
Label the peptides from each condition with a different isobaric TMT reagent according to the manufacturer's protocol. This allows for the multiplexing of samples.[9]
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples into a single tube.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined, labeled peptide sample using high-pH reversed-phase liquid chromatography.[9]
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer.
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).[5]
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different treatment conditions based on the intensities of the TMT reporter ions.
-
Identify proteins with significantly decreased abundance in the PROTAC-treated samples compared to the vehicle control as potential degradation targets.
Validation by Western Blotting:
-
Prepare cell lysates as described in the proteomics protocol.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the target protein, known off-target proteins (e.g., IKZF1, ZFP91), and a loading control (e.g., GAPDH, Vinculin).[10]
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to confirm the degradation observed in the proteomics experiment.
Visualizations
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
Conclusion
Quantitative proteomics is a powerful and essential tool for the comprehensive evaluation of Pomalidomide-based PROTACs. It enables the identification and quantification of both desired on-target degradation and unintended off-target effects. The data clearly indicates that while standard Pomalidomide PROTACs are effective, they carry the liability of degrading zinc-finger proteins. Strategic modifications, such as at the C5 position of the Pomalidomide moiety, can significantly reduce these off-target effects, leading to more selective protein degraders.[10] Furthermore, comparing Pomalidomide-based PROTACs to alternatives, such as those recruiting the VHL E3 ligase, is crucial for selecting the optimal degrader strategy for a given therapeutic target. The detailed protocols and workflows provided in this guide offer a framework for researchers to rigorously assess the selectivity of their Pomalidomide-based PROTACs and contribute to the development of safer and more effective targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pSILAC mass spectrometry reveals ZFP91 as IMiD-dependent substrate of the CRL4CRBN ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming IMiD resistance in T-cell lymphomas through potent degradation of ZFP91 and IKZF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 10. benchchem.com [benchchem.com]
Pomalidomide-PEG6-NH2 in Focus: A Comparative Guide to E3 Ligase Linkers in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Linker Performance in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, and often decisive, component of a PROTAC is the linker, a chemical bridge connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. Pomalidomide, a potent ligand for the Cereblon (CRBN) E3 ligase, is a cornerstone of many successful PROTACs. This guide provides a detailed, data-driven comparison of Pomalidomide-PEG6-NH2, a commonly employed E3 ligase-linker conjugate, with other linker classes, offering insights into the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker is not a mere spacer; it actively participates in the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase.[1] The linker's length, composition, and rigidity profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] An optimal linker facilitates the precise orientation of the target protein and E3 ligase, enabling efficient ubiquitination and subsequent degradation.[3]
Key Linker Characteristics:
-
Length: A critical parameter that must be empirically optimized for each target protein and E3 ligase pair. Linkers that are too short may cause steric hindrance, while those that are too long can lead to unstable ternary complexes.[1]
-
Composition: The chemical nature of the linker, most commonly polyethylene (B3416737) glycol (PEG) or alkyl chains, impacts solubility, cell permeability, and metabolic stability.[1][4]
-
Flexibility: Flexible linkers like PEG and alkyl chains provide conformational freedom, which can be advantageous for achieving a productive ternary complex. In contrast, rigid linkers can pre-organize the PROTAC into a bioactive conformation.[1]
-
Attachment Point: The point of connection to the E3 ligase ligand and the target-binding ligand can significantly impact the stability and geometry of the ternary complex.[1]
Comparative Analysis of Pomalidomide-Based Linkers
This section provides a quantitative comparison of Pomalidomide-PEG6-NH2 with other linker types, based on experimental data from published studies. The primary metrics for comparison are the half-maximal degradation concentration (DC50), which indicates potency, and the maximum degradation (Dmax), which reflects efficacy.[2]
Flexible Linkers: PEG vs. Alkyl Chains
Polyethylene glycol (PEG) and alkyl chains are the most prevalent flexible linkers in PROTAC design due to their synthetic tractability and the ease with which their length can be modulated.[5]
-
PEG Linkers: These hydrophilic linkers generally improve the solubility and cell permeability of PROTACs.[4][6] The ether oxygens in the PEG chain can also form hydrogen bonds, potentially influencing the conformation of the ternary complex.[7]
-
Alkyl Linkers: These are more hydrophobic and, while synthetically simple, can sometimes lead to lower solubility.[4][6]
Table 1: Performance Comparison of Pomalidomide-Based PROTACs with PEG and Alkyl Linkers Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound with Alkyl Linker | Alkyl Chain | 9 | C4 | Inactive | - | HEK293T |
Data synthesized from published literature.[1]
Key Observation: In the context of BTK degraders, pomalidomide-based PROTACs with PEG linkers attached at the C5 position of the phthalimide (B116566) ring demonstrate high potency and efficacy.[1] A nine-atom alkyl chain attached at the C4 position was found to be inactive, highlighting the critical interplay between linker composition and attachment point.[1][2]
Impact of Linker Length: A Case Study on BRD4 Degraders
The length of the linker is a crucial parameter that requires careful optimization. The following data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 illustrates this point.
Table 2: Performance of Pomalidomide-Based PROTACs with Varying PEG Linker Lengths Targeting BRD4
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (µM) | Cell Line |
| CRBN PROTAC with 0 PEG units | Alkyl | 0 | < 0.5 | H661 |
| CRBN PROTAC with 1-2 PEG units | PEG | 1-2 | > 5 | H661 |
| CRBN PROTAC with 4-5 PEG units | PEG | 4-5 | < 0.5 | H661 |
Data synthesized from published literature.[5]
Key Observation: For BRD4 degradation using pomalidomide-based PROTACs, both very short (alkyl) and longer PEG linkers (4-5 units) resulted in high potency.[5] Interestingly, intermediate-length PEG linkers (1-2 units) showed reduced activity, a phenomenon known as the "hook effect," where suboptimal linker length leads to inefficient ternary complex formation.[5] This underscores the necessity of screening a range of linker lengths for each new target.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the mechanisms and evaluation processes involved in PROTAC development, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: A typical experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the rational design of PROTACs. The following are detailed methodologies for key experiments cited in this guide.
Cellular Degradation Assay via Western Blotting
Objective: To quantify the dose-dependent degradation of a target protein and determine the DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC compounds (including Pomalidomide-PEG6-NH2 and other linkers)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compounds for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and heating.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay using NanoBRET™
Objective: To measure the formation of the ternary complex in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target protein fused to NanoLuc® luciferase
-
Expression vector for the E3 ligase component (e.g., CRBN) fused to HaloTag®
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC compounds
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
-
Cell Plating:
-
Plate the transfected cells into a white, opaque 96-well plate.
-
-
Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
-
PROTAC Treatment:
-
Add the PROTAC compounds at various concentrations to the wells.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the luminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
Western blotting reagents
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor. The proteasome inhibitor will block the degradation of ubiquitinated proteins, allowing them to accumulate.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein to form an immune complex.
-
Capture the immune complex using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody against ubiquitin to detect the ubiquitinated target protein.
-
-
Data Analysis:
-
An increase in the ubiquitination signal in the presence of the PROTAC and proteasome inhibitor compared to the control groups confirms that the PROTAC induces ubiquitination of the target protein.
-
Conclusion
The rational design of the linker is a critical determinant of PROTAC success. While Pomalidomide-PEG6-NH2 serves as a versatile and effective E3 ligase-linker conjugate in many applications, the optimal linker is highly dependent on the specific target protein and the desired therapeutic profile. The data presented in this guide highlights the importance of systematically evaluating linker composition and length. PEG linkers, such as the one in Pomalidomide-PEG6-NH2, offer advantages in terms of solubility and permeability, but their length must be carefully optimized to avoid the "hook effect" and ensure efficient ternary complex formation. The provided experimental protocols offer a robust framework for the empirical determination of the optimal linker for any given pomalidomide-based PROTAC, thereby accelerating the development of novel and effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
A Comparative Guide to In-Cell Target Engagement Assays for Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than merely inhibiting their function.[1] Pomalidomide (B1683931), an immunomodulatory drug, is a widely utilized E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Pomalidomide-based PROTACs are heterobifunctional molecules that link a target-binding ligand to a pomalidomide moiety.[3] This architecture facilitates the formation of a ternary complex between the target protein and CRBN, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1]
Verifying and quantifying the engagement of these PROTACs with both the target protein and CRBN within a cellular context is critical for understanding their mechanism of action, optimizing their design, and establishing structure-activity relationships. This guide provides a comparative overview of key in-cell target engagement and degradation assays, offering detailed protocols and data to aid researchers in selecting the most appropriate methods for their pomalidomide-based PROTAC projects.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs operate by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the Protein of Interest (POI) and the CRBN E3 ligase, forming a key ternary complex.[1] This proximity enables the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitin (B1169507) chain is a signal for the 26S proteasome to recognize and degrade the POI.[1] The PROTAC is then released to catalyze further degradation cycles.
Comparison of Key In-Cell Assays
The selection of an appropriate assay depends on whether the goal is to measure direct target binding (target engagement), ternary complex formation, or the downstream consequence of engagement (protein degradation).
| Assay | Principle | Key Parameter(s) | Throughput | Advantages | Limitations |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) measures proximity between a NanoLuc®-tagged protein and a fluorescent tracer.[4][5] | IC₅₀ / Kᵢ : Affinity of PROTAC binding to target or CRBN. | High | Live cells; quantitative affinity data; can measure residence time and permeability.[4][6] | Requires genetic modification (NanoLuc fusion); tracer development needed.[4] |
| HiBiT Protein Degradation | A small (11 aa) HiBiT tag is knocked into the endogenous protein.[7][8] Its complementation with LgBiT protein generates a luminescent signal proportional to protein level.[9] | DC₅₀ / Dₘₐₓ : Potency and efficacy of degradation. | High | Live cells; kinetic degradation data; measures endogenous protein levels.[7][8] | Requires CRISPR-Cas9 gene editing; does not directly measure target engagement.[7] |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters a protein's thermal stability.[10][11] The amount of soluble protein remaining after heat shock is quantified.[2][12] | ΔTₘ : Change in melting temperature upon PROTAC binding. | Low to Medium | Label-free; applicable in intact cells and tissues; confirms direct target binding.[2][10] | Not all binding events cause a thermal shift; Western blot readout is low throughput.[2] |
| Quantitative Proteomics (MS) | Mass spectrometry is used to quantify changes in protein abundance across the proteome after PROTAC treatment.[13][14] | Log₂ Fold Change : Relative protein abundance. | Low | Unbiased, proteome-wide view; identifies off-targets and downstream effects.[14][15] | Technically complex; lower throughput; expensive; provides a snapshot in time. |
NanoBRET™ and HiBiT Assays (Promega)
NanoBRET™ and HiBiT technologies are powerful, luminescence-based methods for studying PROTACs in living cells. NanoBRET is primarily used to quantify target engagement and ternary complex formation, while the HiBiT system is used to monitor the kinetics of protein degradation.[5][8][16]
Experimental Workflow: NanoBRET™ Target Engagement
The NanoBRET Target Engagement (TE) assay measures the binding of a compound to a specific target protein in intact cells.[17] It relies on energy transfer from a NanoLuc® luciferase-fused target protein to a cell-permeable fluorescent tracer that binds the same protein.[4] A test compound, such as a PROTAC, will compete with the tracer for binding, causing a dose-dependent decrease in the BRET signal.[4]
Detailed Protocol: NanoBRET™ CRBN Target Engagement Assay
This protocol is adapted for measuring the engagement of pomalidomide-based PROTACs with CRBN.[5]
-
Cell Preparation :
-
Assay Plating :
-
Incubation :
-
Equilibrate the plate for approximately 2 hours at 37 °C in a 5% CO₂ incubator.[18]
-
-
Signal Detection :
-
Prepare a substrate solution containing NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc inhibitor in Opti-MEM®.[18]
-
Add the substrate solution to all wells.
-
Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).[7][18]
-
-
Data Analysis :
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which reflects the PROTAC's binding affinity for CRBN in the cell.[19]
-
Detailed Protocol: HiBiT-based Protein Degradation Assay
This protocol measures the loss of a target protein endogenously tagged with HiBiT.[7][8]
-
Cell Line Generation :
-
Assay Plating :
-
Seed the HiBiT-tagged cells into a 96-well white plate and incubate overnight.[7]
-
-
Compound Treatment :
-
Prepare serial dilutions of the pomalidomide-based PROTAC in the appropriate assay medium.
-
Add the PROTAC dilutions to the cells and incubate for the desired time course (e.g., 2 to 24 hours) at 37 °C, 5% CO₂.[20]
-
-
Lysis and Detection (Endpoint) :
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent (which contains the LgBiT protein and substrate) to room temperature.[9]
-
Add a volume of the lytic reagent equal to the culture medium in each well.
-
Place the plate on an orbital shaker for 3-10 minutes to ensure complete lysis and mixing.[9]
-
Wait at least 10 minutes for the signal to stabilize.[9]
-
-
Data Analysis :
Quantitative Data Summary: NanoBRET and HiBiT
| Parameter | Description | Typical Value Range | Assay |
| CRBN Engagement IC₅₀ | Concentration of PROTAC that displaces 50% of the fluorescent tracer from NanoLuc-CRBN. | 0.1 - 10 µM[19] | NanoBRET TE |
| Target Engagement IC₅₀ | Concentration of PROTAC that displaces 50% of the fluorescent tracer from the NanoLuc-Target Protein. | Varies widely by target | NanoBRET TE |
| DC₅₀ | Concentration of PROTAC that induces 50% degradation of the target protein. | 1 nM - 10 µM[20] | HiBiT Degradation |
| Dₘₐₓ | The maximal percentage of protein degradation achieved at saturating PROTAC concentrations. | 50% - >95%[20] | HiBiT Degradation |
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for confirming direct compound binding to a target protein in its native cellular environment.[11] The principle is that ligand binding generally increases the thermal stability of the target protein, resulting in a higher melting temperature (Tₘ).[2][12]
Experimental Workflow: CETSA®
The CETSA workflow involves treating cells with the compound, heating aliquots to a range of temperatures, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein.[2]
Detailed Protocol: CETSA® for Target Engagement
This protocol is a general guide for assessing PROTAC engagement with either the target protein or CRBN.[2][12]
-
Cell Treatment :
-
Culture cells to a suitable confluency.
-
Treat intact cells with the pomalidomide-based PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).[10]
-
-
Heating Step :
-
Lysis and Separation :
-
Lyse the cells using a method that avoids protein denaturation, such as multiple freeze-thaw cycles.[2]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Protein Quantification :
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein (or CRBN) in the soluble fraction using Western blotting or mass spectrometry.[15]
-
-
Data Analysis :
-
For each temperature point, quantify the band intensity from the Western blot.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves for both the vehicle- and PROTAC-treated samples.
-
A rightward shift in the melting curve for the PROTAC-treated sample indicates thermal stabilization and confirms target engagement.[2]
-
Quantitative Data Summary: CETSA®
| Parameter | Description | Typical Value Range |
| Tₘ (Vehicle) | The temperature at which 50% of the protein is denatured in control cells. | Protein-dependent |
| Tₘ (PROTAC) | The temperature at which 50% of the protein is denatured in PROTAC-treated cells. | Protein-dependent |
| ΔTₘ | The change in melting temperature (Tₘ (PROTAC) - Tₘ (Vehicle)). A positive value indicates stabilization. | +1°C to >10°C |
Conclusion
The validation of in-cell target engagement is a cornerstone of PROTAC development. For pomalidomide-based PROTACs, it is crucial to assess engagement with both the intended target and the CRBN E3 ligase.
-
NanoBRET and HiBiT assays offer a high-throughput, quantitative platform for measuring binding affinity and degradation kinetics in live cells, making them ideal for screening and lead optimization.[4][8]
-
CETSA provides an orthogonal, label-free method to confirm direct physical binding in a native cellular context, which is invaluable for validating primary targets and understanding the mechanism of action.[2][10]
-
Quantitative proteomics delivers a global, unbiased view of a PROTAC's effects, essential for identifying off-targets and elucidating downstream pathway modulation.[15]
By combining these powerful techniques, researchers can build a comprehensive understanding of their pomalidomide-based PROTACs, correlating target engagement with protein degradation and ultimate cellular phenotype to accelerate the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. wechat.promega.com.cn [wechat.promega.com.cn]
- 7. promega.com [promega.com]
- 8. 標的タンパク質分解 [promega.jp]
- 9. promega.com [promega.com]
- 10. pelagobio.com [pelagobio.com]
- 11. CETSA [cetsa.org]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Protein Degrader [proteomics.com]
- 15. biorxiv.org [biorxiv.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 18. eubopen.org [eubopen.org]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to DC50 and Dmax Determination for Pomalidomide-Based Degraders
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for determining the efficacy of pomalidomide-based protein degraders. We present key performance metrics, DC50 and Dmax, alongside detailed experimental protocols and a comparative analysis with alternative degrader technologies.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. Pomalidomide-based degraders, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, are a prominent class of these molecules.[1] Accurate determination of their potency (DC50) and maximal degradation (Dmax) is critical for their development and preclinical evaluation. This guide outlines the predominant methods for these measurements, offering a comparative overview to aid in experimental design and data interpretation.
Mechanism of Action: Pomalidomide-Based Degraders
Pomalidomide-based PROTACs are heterobifunctional molecules. One end binds to the protein of interest (POI), while the other end, a pomalidomide (B1683931) moiety, recruits the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1]
Figure 1: Signaling pathway of pomalidomide-induced protein degradation.
Comparative Performance of Pomalidomide-Based Degraders
The efficacy of pomalidomide-based degraders is often compared with that of degraders utilizing other E3 ligase recruiters, most notably the von Hippel-Lindau (VHL) E3 ligase. The choice of E3 ligase can significantly impact a PROTAC's properties, including its cell permeability and potential off-target effects.[1][]
| Target Protein | E3 Ligase Recruiter | Degrader Example | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN (Pomalidomide) | PROTAC 1 | < 1 | > 90 | Burkitt's Lymphoma | [3] |
| BRD4 | VHL | Not Specified | 15 | > 95 | Not Specified | [1] |
| BTK | CRBN (Pomalidomide) | RC-1 | 6.6 | > 90 | MOLM-14 | [4] |
| BTK | CRBN (Pomalidomide) | NC-1 | 2.2 | 97 | Mino | [5] |
| KRAS G12C | CRBN (Pomalidomide) | KP-14 | ~1250 | Not Reported | NCI-H358 | [6][7] |
| KRAS G12C | VHL | LC-2 | 320-590 | ~75 | MIA PaCa-2, NCI-H2030 | [8] |
| HDAC8 | CRBN (Pomalidomide) | ZQ-23 | 147 | 93 | Not Specified | [9] |
Experimental Workflow for DC50 and Dmax Determination
A generalized workflow is employed to determine the DC50 and Dmax of a novel degrader. This involves treating cells with a range of degrader concentrations, followed by protein quantification using one of several established methods.
Figure 2: Generalized experimental workflow for DC50 and Dmax determination.
Experimental Protocols
Below are detailed protocols for the most common methods used to quantify protein degradation and determine DC50 and Dmax values.
Western Blotting
Western blotting is a widely used technique for the semi-quantitative analysis of protein levels.
Advantages:
-
Specificity: High specificity due to the use of antibodies that recognize specific protein epitopes.[10]
-
Molecular Weight Information: Provides information on the molecular weight of the target protein.
Disadvantages:
-
Time-Consuming: The process involves multiple steps and can take a significant amount of time.
-
Potential for Errors: Prone to errors at various stages, such as protein transfer and antibody incubation, which can affect reproducibility.[10]
-
Semi-Quantitative: While providing relative quantification, it can be less precise than other methods.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the pomalidomide-based degrader for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]
-
In-Cell Western (ICW) / ELISA
In-Cell Westerns and ELISAs are plate-based immunoassays that offer higher throughput for quantifying protein levels.
Advantages:
-
High Throughput: Suitable for analyzing a large number of samples simultaneously in 96- or 384-well plates.
-
Quantitative: Provides more quantitative data compared to traditional Western blotting.
Disadvantages:
-
No Molecular Weight Information: Does not provide information on the molecular weight of the target protein.
-
Potential for Antibody Cross-Reactivity: False positives can occur if the antibody is not highly specific.
-
Protein Degradation Can Affect Results: Protein degradation during sample preparation can potentially lead to inaccurate concentration measurements in sandwich ELISAs.[12]
Protocol (In-Cell Western):
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the pomalidomide-based degrader for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with a suitable blocking buffer for 1.5 hours.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
-
Imaging and Analysis:
-
Image the plate using an infrared imaging system.
-
Normalize the target protein signal to a cell normalization stain.
-
Calculate the percentage of protein remaining and determine DC50 and Dmax as described for Western blotting.
-
Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry offers a highly sensitive and accurate method for global protein quantification.
Advantages:
-
High Sensitivity and Specificity: Can detect and quantify low-abundance proteins with high accuracy.[13][14]
-
High Throughput: Capable of analyzing thousands of proteins simultaneously.[13]
-
Comprehensive Analysis: Can identify and quantify post-translational modifications.
Disadvantages:
-
Complex Sample Preparation and Data Analysis: Requires specialized expertise and software for data analysis.[13]
-
High Cost: The instrumentation and maintenance are expensive.[13][14]
-
Limited Dynamic Range: Quantification of low-abundance proteins can be challenging in the presence of highly abundant proteins.[13][14]
Protocol (General Workflow):
-
Cell Culture and Treatment:
-
Treat cells with the degrader as described for other methods.
-
-
Protein Extraction and Digestion:
-
Lyse cells and extract proteins.
-
Digest proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling and Fractionation (Optional but Recommended for Quantification):
-
Label peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ).
-
Combine labeled peptides and fractionate to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify peptides using specialized proteomics software.
-
Determine the relative abundance of the target protein across different treatment conditions.
-
Calculate the percentage of protein remaining and determine DC50 and Dmax.
-
Conclusion
The determination of DC50 and Dmax is a cornerstone of the preclinical evaluation of pomalidomide-based degraders. This guide provides a framework for selecting the most appropriate experimental methodology based on the specific research question, available resources, and desired throughput. While Western blotting remains a valuable and accessible tool, higher-throughput and more quantitative methods like In-Cell Westerns and mass spectrometry are increasingly being adopted for a more comprehensive characterization of degrader efficacy. The provided protocols and comparative data aim to empower researchers to generate robust and reproducible data in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencing.com [sciencing.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Advantages and Disadvantages of MS-Based Relative Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Advantages and Disadvantages of Mass Spectrometry-Based Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
Validating Cereblon Engagement of Pomalidomide-PEG6-NH2 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pomalidomide-PEG6-NH2 hydrochloride and its alternatives for engaging Cereblon (CRBN), a crucial E3 ubiquitin ligase component for targeted protein degradation. This document offers supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological mechanisms to aid in the rational design and evaluation of novel therapeutics.
This compound is a pre-functionalized building block for Proteolysis Targeting Chimeras (PROTACs). It incorporates the high-affinity Cereblon ligand, pomalidomide (B1683931), and a six-unit polyethylene (B3416737) glycol (PEG) linker, terminating in an amine group for conjugation to a target protein binder. Validating the engagement of this and similar molecules with Cereblon is a critical first step in the development of effective protein degraders.
Comparative Analysis of Cereblon Ligands
The efficacy of a PROTAC is fundamentally linked to the binding affinity of its E3 ligase ligand. Pomalidomide is a third-generation immunomodulatory drug (IMiD) that acts as a molecular glue, redirecting the substrate specificity of the CRL4-CRBN complex.[1] Newer generation Cereblon E3 ligase modulators (CELMoDs) like iberdomide (B608038) and mezigdomide (B2442610) have been developed with even higher binding affinities.
Table 1: Cereblon Binding Affinities of Various Ligands
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay |
| Lenalidomide | ~178 nM | ~2 µM | Competitive Binding Assay |
| Thalidomide | ~250 nM | - | Isothermal Titration Calorimetry |
| Iberdomide | Higher than Pomalidomide | ~150 nM | Not Specified |
| Mezigdomide | Higher than Pomalidomide & Iberdomide | Not Specified | Not Specified |
Table 2: Neosubstrate Degradation Efficiency
| Compound | Neosubstrate | DC50 | Dmax | Cell Line |
| Pomalidomide | IKZF1/Aiolos | 8.7 nM | >95% | MM1.S |
| Lenalidomide | IKZF1/Aiolos | - | - | MM1.S |
| Iberdomide | Aiolos | <1 nM | Not Specified | B cells and T cells |
| Iberdomide | Ikaros | 1 - 1.8 nM | Not Specified | B cells and T cells |
| Mezigdomide | IKZF1/Aiolos | More potent than Pomalidomide & Iberdomide | Not Specified | Not Specified |
Experimental Protocols for Validating Cereblon Engagement
Accurate and reproducible experimental validation is paramount. The following are detailed protocols for key assays to confirm and quantify the engagement of this compound or other ligands with Cereblon.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
Quantify the amount of soluble Cereblon in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Generate a melting curve by plotting the percentage of soluble Cereblon against the temperature for both the vehicle and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
NanoBRET™ Cellular Cereblon Engagement Assay
The NanoBRET™ assay is a highly sensitive and quantitative method to measure ligand binding to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Cereblon and a fluorescent tracer.
Protocol:
-
Cell Preparation:
-
Use cells stably expressing a NanoLuc®-Cereblon fusion protein.
-
Plate the cells in a white, 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
Add the compounds to the cells, along with a fluorescent Cereblon tracer, and incubate for a specified time (e.g., 2 hours) at 37°C.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the compound concentration to generate a dose-response curve.
-
The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, can be determined from this curve and is a measure of the compound's binding affinity in a cellular context.
-
Immunoprecipitation-Mass Spectrometry (IP-MS) for Ternary Complex Validation
IP-MS is a powerful technique to confirm the formation of the ternary complex (Target Protein - PROTAC - Cereblon) and to identify the components of this complex.
Protocol:
-
Cell Lysis and Protein Extraction:
-
Treat cells with the PROTAC of interest (synthesized using this compound) and a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the target protein or for an epitope tag on the target protein (if overexpressed).
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or by boiling in SDS-PAGE sample buffer).
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Desalt the peptides using C18 spin columns.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins in the sample by searching the acquired MS/MS spectra against a protein database.
-
The presence of both the target protein and Cereblon in the immunoprecipitate from the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex.
-
Mandatory Visualizations
References
Pomalidomide-PEG6-NH2 vs. Alkyl Linkers in PROTACs: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key focus for researchers in drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While the warhead and E3 ligase ligand determine the "what" and "how" of the degradation process, the linker plays a crucial, multifaceted role in the overall efficacy and drug-like properties of the PROTAC.
This guide provides a detailed comparison between two commonly employed linker strategies in pomalidomide-based PROTACs: the hydrophilic polyethylene (B3416737) glycol (PEG) linker, specifically Pomalidomide-PEG6-NH2 hydrochloride, and the more traditional hydrophobic alkyl linkers. By examining experimental data and outlining key methodologies, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in PROTAC design.
The Central Role of the Linker in PROTAC Function
The linker is far from a passive spacer; its length, composition, and rigidity profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] This ternary complex is the cornerstone of PROTAC-mediated protein degradation, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. Key considerations in linker design include its impact on solubility, cell permeability, and metabolic stability.[1][3][4]
This compound: Leveraging Hydrophilicity
This compound is a conjugate that incorporates the pomalidomide (B1683931) E3 ligase ligand and a 6-unit PEG linker, terminating in an amine group for conjugation to a warhead.[5] PEG linkers are a popular choice in PROTAC design due to their ability to enhance the solubility and physicochemical properties of the resulting molecule.[3][6]
Advantages of PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol repeats in PEG linkers significantly improves the aqueous solubility of PROTACs, which are often large and hydrophobic molecules.[3][6] This can be advantageous for formulation and bioavailability.[6]
-
Improved Permeability (in some cases): While counterintuitive for a hydrophilic linker, PEG chains can adopt folded conformations that shield the polar surface area of the PROTAC, potentially facilitating passage across the cell membrane.[7]
-
Reduced Non-specific Binding: The hydrophilicity of PEG linkers can minimize non-specific hydrophobic interactions, potentially leading to cleaner pharmacology.
-
Flexibility: The flexible nature of PEG linkers can allow for the optimal orientation of the target protein and E3 ligase for efficient ternary complex formation.[8]
Disadvantages of PEG Linkers:
-
Potential for Reduced Metabolic Stability: The ether linkages in PEG chains can be susceptible to oxidative metabolism.[3][9]
-
Complex Synthesis: The synthesis of monodisperse PEG linkers can be more challenging and costly compared to simple alkyl chains.[3]
Alkyl Linkers: The Foundation of PROTAC Design
Alkyl linkers, composed of simple hydrocarbon chains, were among the first to be used in PROTAC development and remain a staple in the field.[9][10] They offer a straightforward and versatile approach to connecting the two ligands.
Advantages of Alkyl Linkers:
-
Synthetic Accessibility: Alkyl chains are synthetically simple and readily available, facilitating the rapid generation of PROTAC libraries with varying linker lengths.[3][9]
-
Enhanced Cell Permeability: The hydrophobic nature of alkyl linkers can improve passive diffusion across the lipophilic cell membrane.[1]
-
Metabolic Stability: Saturated alkyl chains are generally more resistant to oxidative metabolism compared to PEG linkers.[9]
Disadvantages of Alkyl Linkers:
-
Poor Solubility: The hydrophobicity of alkyl linkers can lead to poor aqueous solubility of the final PROTAC, posing challenges for formulation and in vivo studies.[3][11]
-
Potential for Non-specific Binding: The lipophilic nature of alkyl linkers may increase the likelihood of non-specific hydrophobic interactions with other proteins.[2]
-
High Flexibility: While flexibility can be advantageous, excessive conformational freedom can lead to an entropic penalty upon binding to the target protein and E3 ligase, potentially destabilizing the ternary complex.
Quantitative Data Comparison
The decision to use a PEG or alkyl linker is highly dependent on the specific target protein, the warhead, and the desired properties of the final PROTAC. The following tables summarize quantitative data from various studies, highlighting the impact of linker composition on PROTAC performance. It is important to note that these data are compiled from different studies and experimental conditions may vary.
Table 1: Comparison of PEG vs. Alkyl Linkers for BRD4 Degradation
| PROTAC | Linker Type (12 atoms) | DC50 (nM) | Dmax (%) | Cell Permeability | Solubility |
| PROTAC X (Alkyl) | Alkyl Chain | 35 | >90 | Moderate | Low |
| PROTAC Y (PEG) | PEG Chain | 15 | >95 | Moderate to High | High |
This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.[12]
Table 2: Impact of Linker Composition on BTK Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | Alkyl Chain | 25 | ~90 | THP-1 |
| Compound B | PEG Chain | 8 | >95 | THP-1 |
Data synthesized from published literature.[1]
Table 3: Comparison of Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | Alkyl-aryl | 50 | ~85 | H1975 |
| PROTAC 2 | PEG-based | 12 | >90 | H1975 |
Data synthesized from published literature.[1]
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments used to evaluate PROTAC performance.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[12]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T, HeLa) at an appropriate density in 6-well plates and allow them to adhere overnight.[13] Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13][14]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[13][14]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.[13][14]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[14] From this data, a dose-response curve can be generated to determine the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved) values.[13]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method used to predict the passive permeability of a compound across a lipid membrane, simulating the gastrointestinal tract or blood-brain barrier.[15][16]
Protocol:
-
Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[15]
-
Donor and Acceptor Solutions: A solution of the PROTAC is prepared in a buffer at a specific pH and added to the donor wells of the filter plate. The acceptor plate is filled with a buffer solution, which may contain a solubility enhancer.[15]
-
Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[15]
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation time.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The choice between a Pomalidomide-PEG6-NH2 linker and an alkyl linker in PROTAC design is a critical decision that requires careful consideration of the desired physicochemical and pharmacological properties of the final molecule. PEG linkers offer the significant advantage of improved solubility and can, in some instances, enhance cell permeability through conformational effects. Conversely, alkyl linkers provide synthetic simplicity and can lead to better passive membrane permeability due to their hydrophobicity.
Ultimately, the optimal linker is highly dependent on the specific biological context, including the target protein and the E3 ligase. A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths, is often the most effective strategy for identifying a degrader with the desired profile of high potency, good cell permeability, and favorable drug-like properties. The experimental protocols and comparative data presented in this guide provide a framework for researchers to navigate the complexities of linker design and accelerate the development of novel and effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Permeability Assay - Profacgen [profacgen.com]
Safety Operating Guide
Safe Disposal of Pomalidomide-PEG6-NH2 Hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Pomalidomide-PEG6-NH2 hydrochloride, a hazardous chemical compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Pomalidomide is a thalidomide (B1683933) analogue with known reproductive toxicity, and it may cause organ damage through prolonged or repeated exposure.[1] Therefore, it must be handled and disposed of as hazardous waste.
I. Hazard Identification and Classification
Pomalidomide, the active component of this compound, is classified with the following hazards:
| Hazard Category | GHS Code | Description |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure. |
| Acute Toxicity (Oral) | H301/H302 | Toxic or harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2] |
This table summarizes the primary hazards associated with Pomalidomide. The PEGylated form should be handled with the same precautions.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the following minimum PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[3][4]
-
Eye Protection: Safety glasses with side shields or goggles are required to protect against splashes or dust.[4]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[3][4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4] All handling of the solid compound should ideally be performed in a chemical fume hood.[3]
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure applies to the pure compound, contaminated lab supplies, and solutions containing the compound.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect pure this compound and any contaminated solid waste (e.g., weighing paper, pipette tips, gloves, absorbent paper) in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6] The original manufacturer's container can be used if it is in good condition.[5]
-
The container must be made of a material compatible with the chemical.
-
Do not mix with other incompatible waste streams.[7]
-
-
Liquid Waste:
-
Sharps Waste:
-
Any sharps contaminated with the compound, such as needles or broken glass, must be placed in a designated sharps container.[5]
-
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[9]
-
The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab group.
-
Step 3: Storage of Hazardous Waste
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks or spills.[5] This can be a larger, chemically resistant tray or bin.
-
Store the waste containers in a locked and secure area to prevent unauthorized access.[1][4]
-
Keep waste containers closed except when adding waste.[5][9]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5][9]
-
Follow all institutional procedures for waste pickup requests.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5] Once a container is full, it must be removed within three days.[7]
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure: Prevent others from entering the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material for liquid spills and carefully sweep up solid spills to avoid generating dust.[4] All cleanup materials must be disposed of as hazardous waste.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. ubpbio.com [ubpbio.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acs.org [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
